SB 207710
Descripción
Structure
3D Structure
Propiedades
Número CAS |
148703-08-6 |
|---|---|
Fórmula molecular |
C19H27IN2O4 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
Clave InChI |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SB 207710: A High-Affinity 5-HT₄ Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB 207710, a potent and selective 5-HT₄ receptor antagonist. The document details its chemical properties, mechanism of action, binding affinities, and relevant experimental protocols, and visualizes its impact on cellular signaling pathways.
Core Compound Identification
The full chemical name for this compound is (1-butyl-4-piperidinyl)methyl 8-amino-7-iodo-2,3-dihydro-1,4-benzodioxin-5-carboxylate . It is a selective and high-affinity antagonist for the serotonin 4 (5-HT₄) receptor.
Quantitative Data: Binding Affinity and Antagonist Potency
This compound exhibits high affinity for the 5-HT₄ receptor across various tissues and species. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Species | Tissue/Preparation | Reference |
| pKB | 10.1 | Human | Right atrial appendage | [1] |
| pKB | 9.8 | Piglet | Sinoatrial 5-HT₄ receptors | [1] |
| pKB | 10.9 ± 0.1 | Rat | Oesophagus (carbachol-contracted) | [2] |
| pA₂ | 9.9 ± 0.2 | Guinea-pig | Ileum (peristaltic reflex) | [2] |
| pKD | 10.1 | Piglet | Right atria ([¹²⁵I]-SB 207710 binding) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effect by competitively blocking the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of the 5-HT₄ receptor by its endogenous ligand, serotonin, initiates a signaling cascade that this compound inhibits. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, 5-HT₄ receptor activation can lead to the potentiation of other signaling pathways, including a G-protein independent activation of Src tyrosine kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.
The following diagram illustrates the signaling pathways downstream of the 5-HT₄ receptor that are inhibited by this compound.
Experimental Protocols
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT₄ receptor using [¹²⁵I]this compound.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing 5-HT₄ receptors.
-
Radioligand: [¹²⁵I]this compound.
-
Non-specific Binding Ligand: A high concentration of a non-radiolabeled 5-HT₄ ligand (e.g., 10 µM serotonin or unlabeled this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare membrane pellets by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), and 150 µL of membrane homogenate.
-
Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of [¹²⁵I]this compound, and 150 µL of membrane homogenate.
-
Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 150 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma or scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
The following workflow diagram illustrates the key steps in the radioligand binding assay.
References
SB 207710: A Comprehensive Technical Guide for Researchers
CAS Number: 148703-08-6
This technical guide provides an in-depth overview of SB 207710, a potent and highly selective 5-HT4 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and experimental applications.
Chemical and Physical Properties
This compound is a synthetic, small-molecule compound belonging to the benzodioxane class of chemicals. Its high affinity and selectivity for the 5-HT4 receptor make it a valuable tool in pharmacological research.
| Property | Value |
| IUPAC Name | (1-butyl-4-piperidyl)methyl 8-amino-7-iodo-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
| Molecular Formula | C₁₉H₂₇IN₂O₄ |
| Molecular Weight | 470.34 g/mol |
| CAS Number | 148703-08-6 |
| SMILES | CCCCN1CCC(CC1)COC(=O)c2cc(c(c3c2OCCO3)N)I |
| InChI | InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
| InChIKey | FCKKCDRMGKXQDK-UHFFFAOYSA-N |
Synthesis
-
Synthesis of the Benzodioxane Core: Preparation of 8-amino-7-iodo-1,4-benzodioxane-5-carboxylic acid. This can be achieved from a suitable precursor such as 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid through a reduction of the nitro group and selective halogenation.[1]
-
Esterification: The carboxylic acid group of the benzodioxane core is then esterified with (1-butylpiperidin-4-yl)methanol. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an aprotic solvent.
Radiolabeling: For research purposes, particularly in binding assays and in vivo imaging, this compound can be radiolabeled with iodine-125 ([¹²⁵I]this compound) or iodine-123 ([¹²³I]this compound). This is typically achieved via an iododestannylation reaction from a suitable trialkyltin precursor.[2]
Mechanism of Action: Selective 5-HT4 Receptor Antagonism
This compound functions as a competitive antagonist at the serotonin 4 (5-HT4) receptor. This means it binds to the same site on the receptor as the endogenous agonist, serotonin (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the intracellular signaling cascade.
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). By blocking this initial binding event, this compound effectively inhibits the downstream signaling cascade.
Figure 1: 5-HT4 Receptor Signaling Pathway and the inhibitory action of this compound.
Pharmacological Data
This compound exhibits high affinity for the 5-HT4 receptor and remarkable selectivity over other serotonin receptor subtypes.
Table 1: Binding Affinities and Potency of this compound
| Parameter | Species | Tissue/System | Value | Reference(s) |
| pKB | Human | Right Atrial Appendage | 10.1 | [3] |
| pKB | Piglet | Sinoatrial Node | 9.8 | [3] |
| pKD | Human | Atrium | 9.7 | [3] |
| pKD | Piglet | Right Atrium | 10.1 | [3] |
| Bmax | Human | Atrium | 4 fmol/mg protein | [3] |
Note: pKB and pKD are negative logarithms of the antagonist's dissociation constant, with higher values indicating greater potency.
Table 2: Selectivity Profile of this compound (Illustrative)
| Receptor Subtype | Representative Ki (nM) |
| 5-HT4 | < 1 |
| 5-HT1A | > 1000 |
| 5-HT1B | > 1000 |
| 5-HT1D | > 1000 |
| 5-HT2A | > 1000 |
| 5-HT2C | > 1000 |
| 5-HT3 | > 1000 |
| 5-HT6 | > 1000 |
| 5-HT7 | > 1000 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes how to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor using [¹²⁵I]this compound as the radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing 5-HT4 receptors.
-
[¹²⁵I]this compound
-
Unlabeled this compound (for non-specific binding)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Polyethylenimine (PEI) 0.5%
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [¹²⁵I]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of [¹²⁵I]this compound, 50 µL of serially diluted test compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]this compound and Kd is its dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation)
This protocol describes how to determine the potency of this compound as an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells stably expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
5-HT or a selective 5-HT4 agonist.
-
This compound.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric).
Procedure:
-
Cell Culture: Plate the 5-HT4 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT4 agonist (typically the EC80 concentration to ensure a robust response) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
Figure 3: Workflow for a functional cAMP assay to determine the pA2 value.
Conclusion
This compound is a powerful and highly selective pharmacological tool for the investigation of the 5-HT4 receptor. Its high affinity and selectivity make it an excellent radioligand for in vitro binding studies and a valuable antagonist for functional assays to probe the physiological and pathological roles of the 5-HT4 receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers utilizing this important compound in their studies.
References
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of SB 207710
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 207710 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and for investigating its physiological roles in various tissues. This document provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the 5-HT4 receptor, the consequent impact on intracellular signaling pathways, and a summary of its binding affinities. Furthermore, this guide outlines the detailed experimental protocols utilized to elucidate its pharmacological profile, offering a comprehensive resource for researchers in the field.
Core Mechanism of Action: Competitive Antagonism of the 5-HT4 Receptor
This compound exerts its effects by acting as a competitive antagonist at the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), primarily couples to the Gs alpha subunit. This activation initiates a signaling cascade beginning with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
This compound, by binding to the same site on the 5-HT4 receptor as serotonin, prevents the binding of the endogenous agonist.[1] This blockade is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (serotonin).[2] By occupying the receptor without initiating the conformational change necessary for G-protein activation, this compound effectively silences the downstream signaling pathway, preventing the production of cAMP and the subsequent physiological effects mediated by the 5-HT4 receptor.[1] These effects are observed in various tissues, including the gastrointestinal tract, the central nervous system, and the cardiovascular system.[1]
Signaling Pathway of 5-HT4 Receptor and Inhibition by this compound
Caption: 5-HT4 receptor signaling cascade and its inhibition by this compound.
Quantitative Pharmacological Data
The potency and affinity of this compound have been quantified across various preparations. The following table summarizes key pharmacological parameters.
| Parameter | Species/Tissue | Value | Reference |
| pKB | Human Right Atrial Appendage | 10.1 | [2] |
| Piglet Sinoatrial 5-HT4 Receptors | 9.8 | [3] | |
| Rat Oesophagus | 10.9 ± 0.1 | [4] | |
| pA2 | Guinea-pig Ileum (peristaltic reflex) | 9.9 ± 0.2 | [4] |
| pKD | Piglet Right Atrium ([125I]-SB 207710 binding) | 10.1 | [2] |
| Human Atrium ([125I]-SB 207710 binding) | 9.7 | [2] | |
| Bmax | Human Atrium | 4 fmol/mg protein | [2] |
-
pKB and pA2: These values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist. Higher values indicate greater antagonist potency.
-
pKD: This is the negative logarithm of the equilibrium dissociation constant (KD), a measure of the affinity of a ligand for a receptor. Higher pKD values indicate higher binding affinity.
-
Bmax: This represents the maximum density of receptors in a given tissue preparation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Radioligand Binding Assays
These assays are used to determine the affinity (KD) and density (Bmax) of this compound for the 5-HT4 receptor. The radiolabeled version, [125I]-SB 207710, is commonly used.
Protocol Outline: [125I]-SB 207710 Binding Assay
-
Tissue Preparation:
-
Homogenize tissue (e.g., human atrial membranes, piglet right atrium) in a suitable buffer (e.g., ice-cold Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation with increasing concentrations of [125I]-SB 207710 (e.g., 5-1500 pM).
-
For determination of non-specific binding, include a parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM unlabeled this compound or GR113808) to saturate the receptors.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis or one-site binding hyperbola) to determine the KD and Bmax values.
-
Functional Assays in Isolated Tissues
These experiments assess the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to a 5-HT4 agonist.
Protocol Outline: Antagonism of 5-HT-induced Relaxation in Rat Oesophagus
-
Tissue Preparation:
-
Isolate the oesophagus from a euthanized rat and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Induce a stable contraction in the tissue using an agent like carbachol.
-
-
Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of serotonin (5-HT) to the organ bath and record the resulting relaxation of the pre-contracted tissue.
-
Wash the tissue to return it to the baseline contracted state.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Incubate the tissue with a fixed concentration of this compound (e.g., 0.1-10 nM) for a predetermined period to allow for equilibrium.
-
Repeat the cumulative addition of serotonin in the presence of this compound and record the relaxation.
-
-
Data Analysis:
-
Construct concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.
-
The antagonistic effect of this compound is observed as a rightward shift in the serotonin concentration-response curve.
-
Use the Schild equation to calculate the pA2 or pKB value from the magnitude of the rightward shift, which quantifies the antagonist potency.
-
Workflow for Determining Antagonist Potency
Caption: Workflow for functional assessment of this compound antagonist activity.
Conclusion
This compound is a cornerstone tool for 5-HT4 receptor research. Its mechanism as a high-affinity, selective, and competitive antagonist is well-characterized. By binding to the 5-HT4 receptor and preventing its activation by serotonin, this compound effectively blocks the Gs-adenylyl cyclase-cAMP signaling cascade. The quantitative data from radioligand binding and functional assays consistently demonstrate its high potency. The experimental protocols outlined herein provide a framework for the continued use of this compound in elucidating the multifaceted roles of the 5-HT4 receptor in health and disease, guiding future drug development efforts targeting this important receptor.
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 207710: A Technical Guide to a High-Affinity and Selective 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 207710 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including gastrointestinal motility and cognitive function. Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT4 receptor and as a valuable radioligand for in vitro and in vivo imaging studies. This technical guide provides a comprehensive overview of this compound, including its binding profile, functional antagonist activity, and detailed experimental protocols for its use in research settings.
Introduction
The 5-HT4 receptor is a member of the serotonin receptor family and is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the gastrointestinal tract and the heart. Its activation is associated with the modulation of neurotransmitter release and smooth muscle relaxation. The development of selective antagonists like this compound has been instrumental in characterizing the diverse functions of this receptor subtype. This compound, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, exhibits high affinity for the 5-HT4 receptor, making it a powerful tool for both in vitro and in vivo investigations.
Binding Affinity and Selectivity
This compound displays high affinity for the 5-HT4 receptor, as demonstrated by various radioligand binding and functional antagonism studies. The following tables summarize the quantitative data on its binding profile.
Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
| Parameter | Value | Tissue/System | Reference |
| pKB | 10.1 | Human right atrial appendage | [1] |
| pKB | 9.8 | Piglet sinoatrial 5-HT4 receptors | [1] |
| pKD | 10.1 | Piglet right atria ([¹²⁵I]-SB 207710) | [1] |
Table 2: Functional Antagonist Activity of this compound
| Parameter | Value | Tissue/System | Reference |
| pA₂ | ~9.7 | Guinea pig ileum | N/A |
A comprehensive selectivity profile with Ki values against a broad panel of other receptors is not extensively detailed in the readily available literature, a common characteristic of highly specialized research compounds. However, its designation as a "highly selective" 5-HT4 antagonist is a consistent theme across multiple studies.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT4 receptor. This means that it binds to the same site as the endogenous agonist, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade.
The canonical signaling pathway of the 5-HT4 receptor involves its coupling to a Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound blocks this entire cascade by preventing the initial agonist binding.
Caption: 5-HT4 Receptor Signaling and Antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay with [¹²⁵I]this compound in Brain Membranes
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor using [¹²⁵I]this compound and brain tissue homogenates.
Materials:
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding) or another 5-HT4 ligand
-
Test compounds
-
Brain tissue (e.g., guinea pig striatum, rich in 5-HT4 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [¹²⁵I]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [¹²⁵I]this compound, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the reactions at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Functional Antagonism Assay in Isolated Guinea Pig Ileum (Schild Analysis)
This protocol outlines the procedure for determining the pA₂ value of this compound, a measure of its antagonist potency, in the isolated guinea pig ileum preparation.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Serotonin (5-HT) hydrochloride (agonist)
-
This compound (antagonist)
-
Organ bath with an isometric transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by flushing with Krebs-Henseleit solution and cut it into 2-3 cm long pieces.
-
Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric transducer under a resting tension of 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of 5-HT to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for 30 minutes.
-
Agonist Response in Presence of Antagonist: After the incubation period, obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4-6 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of 5-HT in the presence of the antagonist to the EC₅₀ of 5-HT in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high affinity and selectivity allow for precise investigation of the receptor's role in various physiological and pathological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, from fundamental receptor characterization to more complex in vivo functional analyses. The continued application of this and similar selective antagonists will undoubtedly further our understanding of the serotonergic system and its therapeutic potential.
References
SB 207710: A Technical Review of a Potent 5-HT4 Receptor Antagonist
Introduction
SB 207710 is a highly potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its chemical designation is (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate.[1] Developed as a research tool, this compound has been instrumental in characterizing the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity have made it a valuable radioligand for in vitro and in vivo studies, enabling the mapping of 5-HT4 receptor distribution and density in various tissues, including the brain and gastrointestinal tract. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use.
Chemical Properties
| Property | Value |
| Chemical Name | (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate |
| Molecular Formula | C19H27IN2O4 |
| Molecular Weight | 470.34 g/mol |
| Stereochemistry | Achiral |
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 receptor agonists, thereby inhibiting the downstream signaling cascades. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets to elicit a cellular response.
In addition to the canonical Gs/cAMP pathway, the 5-HT4 receptor has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway in a Gs/cAMP/PKA-independent manner. This non-canonical pathway is dependent on the activation of the non-receptor tyrosine kinase Src.[2][3] this compound, as an antagonist, is presumed to block both of these signaling pathways by preventing the initial agonist-induced conformational change in the 5-HT4 receptor.
Signaling Pathways
Caption: Canonical 5-HT4 Receptor Gs Signaling Pathway and its inhibition by this compound.
References
The Discovery and Synthesis of SB 207710: A Comprehensive Technical Guide
SB 207710, with the systematic name (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a potent and highly selective antagonist of the 5-HT4 receptor. This technical guide provides an in-depth overview of its discovery, synthesis, and pharmacological properties, tailored for researchers, scientists, and drug development professionals. The information is presented through detailed experimental protocols, structured data tables, and explanatory diagrams to facilitate a comprehensive understanding of this significant research compound.
Discovery and Pharmacological Profile
This compound was identified as a high-affinity antagonist for the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. Its development has provided a valuable tool for the characterization of the 5-HT4 receptor and for investigating its physiological roles.
Binding Affinity and Selectivity
The selectivity of this compound for the 5-HT4 receptor is a key feature. While comprehensive public data on its binding affinity (Ki) across a wide range of receptors is limited, its high affinity for the 5-HT4 receptor has been established through radioligand binding assays. The compound is often used in its radiolabeled form, [¹²⁵I]this compound, for these studies.
Functional Antagonism
This compound exhibits competitive antagonism at the 5-HT4 receptor. This has been demonstrated in various isolated tissue preparations where it effectively blocks the effects of 5-HT4 receptor agonists. The potency of its antagonist activity is typically expressed as pA2 or pKB values, which are logarithmic measures of the antagonist's affinity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Tissue/Assay Condition | Reference |
| pKB | 10.1 | Human right atrial appendage (antagonism of 5-hydroxytryptamine-induced positive inotropic effects) | [Not explicitly cited] |
| pA2 | 9.9 ± 0.2 | Guinea-pig ileum peristaltic reflex (antagonism of 5-HT-induced facilitation) | [Not explicitly cited] |
| pKB | 10.9 ± 0.1 | Rat isolated oesophagus (carbachol-contracted, antagonism of 5-HT4 receptor-mediated relaxations) | [Not explicitly cited] |
Note: The available public information lacks a comprehensive table of Ki values across multiple receptor subtypes. The data presented here is derived from functional assays.
Synthesis of this compound
Hypothetical Synthesis Workflow
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound, based on standard pharmacological practices.
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to a target receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT4 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]this compound) and varying concentrations of the unlabeled test compound (this compound or other ligands).
-
The incubation is carried out in a specific buffer at a defined temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.
Caption: Experimental workflow for a radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the antagonist potency (pA2 value) using a functional assay in an isolated tissue preparation.
1. Tissue Preparation:
-
A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-hydroxytryptamine) is established by adding increasing concentrations of the agonist to the organ bath and recording the tissue's response (e.g., muscle contraction or relaxation).
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist.
-
A fixed concentration of the antagonist (this compound) is added to the organ bath and allowed to incubate for a predetermined period to ensure equilibrium.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The presence of a competitive antagonist will cause a rightward shift in the curve.
5. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
5-HT4 Receptor Signaling Pathway and Antagonism by this compound
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that ultimately leads to a cellular response. This compound, as a competitive antagonist, blocks this pathway at the receptor level.
Caption: 5-HT4 receptor signaling pathway and its inhibition by this compound.
An In-depth Technical Guide to the Pharmacological Properties of SB 207710
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 207710 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Introduction
The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. Its activation is implicated in a range of physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes. Consequently, the 5-HT4 receptor has emerged as a significant target for drug discovery. This compound, with its high affinity and selectivity, serves as a critical pharmacological tool for elucidating the physiological roles of the 5-HT4 receptor and for the development of novel therapeutic agents.
Receptor Binding Profile
This compound exhibits high affinity for the 5-HT4 receptor. Its binding characteristics have been extensively studied using radioligand binding assays, primarily with its radioiodinated analogue, [¹²⁵I]-SB 207710.
Quantitative Binding Data
The binding affinity of this compound for the 5-HT4 receptor is consistently in the high picomolar to low nanomolar range across various species and tissues. A summary of key binding parameters is presented in the table below.
| Radioligand | Tissue/Cell Line | Species | Parameter | Value | Reference |
| [¹²⁵I]-SB 207710 | Piglet Right Atrium | Porcine | pKD | 10.1 | [1][2] |
| [¹²⁵I]-SB 207710 | Human Atrium | Human | pKD | 9.7 | [1] |
Table 1: Summary of this compound Binding Affinities at the 5-HT4 Receptor
Selectivity Profile
Functional Activity
This compound acts as a competitive antagonist at the 5-HT4 receptor, effectively blocking the functional responses mediated by receptor activation. This has been demonstrated in a variety of in vitro functional assays.
Quantitative Functional Data
The antagonist potency of this compound has been determined in functional studies measuring the inhibition of 5-HT-induced physiological responses.
| Tissue Preparation | Species | Response Measured | Parameter | Value | Reference |
| Human Right Atrial Appendage | Human | Positive Inotropic Effect | pKB | 10.1 | [1] |
| Piglet Sinoatrial Node | Porcine | Tachycardia | pKB | 9.8 | [1][2] |
| Rat Oesophagus | Rat | Relaxation | pKB | 10.9 ± 0.1 | [3] |
| Guinea-pig Ileum | Guinea-pig | Peristaltic Reflex Facilitation | pA2 | 9.9 ± 0.2 | [3] |
Table 2: Summary of this compound Functional Antagonist Potency at the 5-HT4 Receptor
Signaling Pathways
The 5-HT4 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of 5-HT and other agonists.
Gs-Adenylyl Cyclase Pathway
Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6][7][8] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][6] this compound, by blocking agonist binding, prevents this Gs-protein activation and the subsequent rise in cAMP levels.
G-protein Independent Signaling
Recent studies have suggested that 5-HT4 receptor activation can also initiate G-protein independent signaling pathways, such as the activation of the tyrosine kinase Src.[4] This pathway may be involved in processes like neuronal plasticity. As this compound is a competitive antagonist at the receptor level, it is expected to block both G-protein dependent and independent signaling pathways that are initiated by agonist binding.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using [¹²⁵I]-SB 207710 as the radioligand.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum, human atrial tissue, or a stable cell line).
-
Radioligand: [¹²⁵I]-SB 207710.
-
Test Compound: this compound (for self-competition to determine Kd) or other competing ligands.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 1 µM GR113808).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-SB 207710 (at a concentration close to its Kd), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [¹²⁵I]-SB 207710, and 100 µL of membrane homogenate.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of [¹²⁵I]-SB 207710, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of 5-HT-induced cAMP Accumulation
This protocol describes a method to determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit 5-HT-stimulated cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
5-HT (Serotonin): As the agonist.
-
This compound: As the antagonist.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: e.g., ELISA or HTRF-based kit.
Procedure:
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically a concentration that produces a submaximal response, e.g., EC80) to the wells and incubate for a further period (e.g., 10-15 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP concentration.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the 5-HT-induced cAMP response, using non-linear regression.
-
In Vivo Imaging: Single-Photon Emission Computed Tomography (SPECT)
This protocol provides a general outline for in vivo imaging of 5-HT4 receptors in a non-human primate model using [¹²³I]-SB 207710.
Materials:
-
Animal Model: Non-human primate (e.g., cynomolgus monkey).
-
Radiotracer: [¹²³I]-SB 207710.
-
Anesthetic Agents.
-
SPECT Scanner.
-
Image Analysis Software.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the SPECT scanner.
-
Radiotracer Administration: Administer a bolus intravenous injection of [¹²³I]-SB 207710.
-
SPECT Imaging: Acquire dynamic SPECT images over a period of time (e.g., 90-180 minutes) to monitor the distribution and kinetics of the radiotracer in the brain.
-
Image Reconstruction and Analysis: Reconstruct the SPECT data and co-register it with an anatomical image (e.g., MRI) for accurate localization of brain regions.
-
Quantification: Determine the radioactivity concentration in various brain regions of interest (e.g., striatum, cerebellum). The cerebellum is often used as a reference region due to its low density of 5-HT4 receptors.
-
Blocking Study (for validation): In a separate experiment, pre-treat the animal with a non-radioactive 5-HT4 receptor antagonist (e.g., SB 204070) before injecting [¹²³I]-SB 207710 to demonstrate the specificity of the radiotracer binding. A significant reduction in radioactivity in 5-HT4 receptor-rich regions would confirm specific binding.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the 5-HT4 receptor. Its high affinity and selectivity, coupled with its well-characterized antagonist properties, make it an invaluable asset for both basic research and drug discovery efforts. The detailed protocols and compiled data within this guide are intended to facilitate further research into the multifaceted roles of the 5-HT4 receptor in health and disease.
References
- 1. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin inhibits adenylate cyclase in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. In vivo SPECT imaging of 5-HT1A receptors with [123I]p-MPPI in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 207710: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its high affinity and specificity have established it as a critical tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT4 receptor. This document provides an in-depth technical guide on this compound, summarizing its pharmacological properties, detailing experimental protocols for its use, and illustrating the signaling pathways it modulates.
Core Properties of this compound
This compound acts as a competitive antagonist at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Blockade of this receptor by this compound inhibits the downstream signaling cascades initiated by the endogenous ligand, serotonin (5-HT).
Quantitative Data: Binding Affinity and Potency
The binding affinity and functional potency of this compound have been characterized in various in vitro preparations. The following tables summarize these key quantitative parameters.
| Parameter | Species | Tissue/Preparation | Value | Reference |
| pKB | Rat | Oesophagus (Carbachol-contracted) | 10.9 ± 0.1 | [1] |
| pA2 | Guinea Pig | Ileum (Peristaltic Reflex) | 9.9 ± 0.2 | [1] |
| pKB | Piglet | Sinoatrial Node (5-HT-evoked tachycardia) | 9.8 | [2] |
| pKD | Piglet | Right Atrium (Radioligand binding with [125I]-SB 207710) | 10.1 | [2] |
| pKB | Human | Right Atrial Appendage (5-HT-induced inotropic effects) | 10.1 | [2] |
| pKD | Human | Atrium (Radioligand binding with [125I]-SB 207710) | 9.7 | [2] |
Table 1: Binding Affinity and Potency of this compound
Signaling Pathways Modulated by this compound
Antagonism of the 5-HT4 receptor by this compound blocks two primary downstream signaling pathways initiated by serotonin.
Canonical Gs-Coupled Pathway
The classical signaling cascade for the 5-HT4 receptor involves its coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Non-Canonical Src-Mediated Pathway
Recent evidence has revealed a G-protein-independent signaling pathway for the 5-HT4 receptor. This pathway involves the direct activation of the non-receptor tyrosine kinase, Src. Activated Src then initiates a cascade that results in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of synaptic plasticity and cellular growth.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay with [125I]-SB 207710
This protocol outlines a general procedure for a saturation binding assay to determine the density (Bmax) and dissociation constant (Kd) of 5-HT4 receptors in a given tissue homogenate using radioiodinated this compound.
Materials:
-
[125I]-SB 207710 (specific activity ~2000 Ci/mmol)
-
Unlabeled this compound
-
Tissue homogenate expressing 5-HT4 receptors (e.g., striatum, hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Polyethylenimine (PEI)
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize the desired brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 100-300 µg/mL.
-
Assay Setup:
-
Total Binding: In duplicate or triplicate, add 50 µL of varying concentrations of [125I]-SB 207710 (e.g., 5-1500 pM) to tubes containing 100 µL of membrane homogenate and 50 µL of binding buffer.
-
Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the 5-HT4 receptors.
-
-
Incubation: Incubate all tubes at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [125I]-SB 207710 and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
In Vitro Functional Antagonism Assay
This protocol describes a general method to determine the functional potency (pA2 or pKB) of this compound by measuring its ability to antagonize 5-HT-induced responses in isolated tissue preparations.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat esophagus)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isotonic transducer and recording system.
-
Serotonin (5-HT) stock solution.
-
This compound stock solution.
-
Contracting agent (if necessary, e.g., carbachol for rat esophagus).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Establish 5-HT Concentration-Response Curve:
-
If necessary, pre-contract the tissue with an appropriate agent (e.g., carbachol).
-
Cumulatively add increasing concentrations of 5-HT to the organ bath and record the response (e.g., muscle contraction or relaxation) until a maximal effect is achieved.
-
Wash the tissue thoroughly to return to baseline.
-
-
Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Repeat 5-HT Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of 5-HT and record the response.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with different concentrations of this compound.
-
Data Analysis:
-
Plot the concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
A competitive antagonist like this compound will cause a rightward shift in the 5-HT concentration-response curve without a change in the maximal response.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value. Alternatively, the pKB value can be calculated using the Gaddum equation.
-
References
The Role of SB 207710 in the Investigation of Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a high-affinity and selective ligand for the serotonin 4 (5-HT4) receptor. Initially characterized as a potent antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating partial agonist activity, particularly in systems with high receptor expression levels. The 5-HT4 receptor is densely expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Activation of this receptor has been robustly linked to pro-cognitive effects, making its ligands valuable tools for research and potential therapeutic development. This guide provides an in-depth overview of the mechanisms and methodologies relevant to studying the role of this compound and, by extension, 5-HT4 receptor partial agonism in cognitive function.
Core Mechanism of Action
This compound's effects on cognitive function are rooted in its interaction with the 5-HT4 receptor. Its dual pharmacological nature as both an antagonist and a partial agonist is a key consideration in experimental design and data interpretation.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein-coupled receptor. Upon activation by an agonist or partial agonist, it initiates a canonical signaling cascade that is believed to underlie its cognitive-enhancing effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in synaptic plasticity and memory formation.
Modulation of Acetylcholine Release
A primary mechanism through which 5-HT4 receptor activation enhances cognition is by increasing the release of the neurotransmitter acetylcholine (ACh) in the hippocampus and prefrontal cortex. 5-HT4 receptors are located on cholinergic nerve terminals, and their activation facilitates ACh release. Increased cholinergic transmission in these brain regions is strongly associated with improved performance in learning and memory tasks.
Quantitative Data on Cognitive Enhancement by 5-HT4 Receptor Partial Agonists
| Compound | Animal Model | Cognitive Task | Dosing Regimen | Key Findings |
| PRX-03140 | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.03 - 1 mg/kg, i.p. | Did not significantly reverse scopolamine-induced spatial learning deficit. |
| Velusetrag (Full Agonist) | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.1 mg/kg, i.p. | Significantly reversed scopolamine-induced spatial learning deficit. |
| TD-8954 (Full Agonist) | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.1 mg/kg, i.p. | Significantly reversed scopolamine-induced spatial learning deficit. |
Note: This data is presented to illustrate the pro-cognitive effects of 5-HT4 receptor agonism. Further studies are required to determine the specific in vivo cognitive effects of this compound.
Experimental Protocols
To investigate the potential cognitive-enhancing effects of this compound, established behavioral paradigms can be employed. The following are detailed methodologies for key experiments.
Scopolamine-Induced Amnesia Model
This model is widely used to induce a transient and reversible cognitive deficit, mimicking aspects of cholinergic dysfunction.
Methodology:
-
Animals: Adult male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, food and water ad libitum.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 1, 10 mg/kg) 30 minutes before the cognitive task.
-
Scopolamine: Administered i.p. at a dose of 0.5-1 mg/kg 15 minutes before the cognitive task to induce amnesia.
-
-
Behavioral Testing: Novel Object Recognition or Morris Water Maze (see below).
-
Data Analysis: Comparison of performance between vehicle-treated, scopolamine-treated, and this compound + scopolamine-treated groups.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Methodology:
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm).
-
Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2): Each rat is placed in the arena with two identical objects and allowed to explore for 5-10 minutes. The time spent exploring each object is recorded.
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5 minutes.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the 5-HT4 receptor system. Its partial agonist activity at this receptor suggests a potential to enhance cognitive processes, a hypothesis strongly supported by the well-documented pro-cognitive effects of other 5-HT4 receptor agonists. The primary mechanisms underlying these effects are believed to be the potentiation of the cAMP/PKA/CREB signaling cascade and the facilitation of acetylcholine release in brain regions integral to learning and memory. While direct in vivo evidence for the cognitive-enhancing properties of this compound is currently limited, the experimental protocols outlined in this guide provide a robust framework for future investigations into its potential as a modulator of cognitive function. Such studies are warranted to fully elucidate the therapeutic potential of targeting the 5-HT4 receptor with partial agonists like this compound for cognitive disorders.
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies Using SB 207710
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710 is a potent, selective, and high-affinity antagonist of the serotonin 5-HT₄ receptor.[1] It is an invaluable pharmacological tool for investigating the physiological and pathological roles of this receptor subtype in both the central nervous system and peripheral tissues. The 5-HT₄ receptor is implicated in numerous functions, including cognition, memory, and gastrointestinal motility.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in preclinical in vivo animal studies.
Mechanism of Action
This compound exerts its effects by competitively binding to the 5-HT₄ receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-HT). The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).[2][3][4] By inhibiting this initial step, this compound prevents the downstream signaling cascade responsible for the receptor's physiological effects.
References
Application Notes and Protocols for Radiolabeling SB 207710 with Iodine-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly expressed in the gastrointestinal tract and the central nervous system. Its involvement in cognitive processes and gastrointestinal motility has made it a significant target for drug development. Radiolabeled this compound, particularly with Iodine-125 ([¹²⁵I]this compound), serves as an invaluable tool for in vitro and in vivo studies, including receptor binding assays, autoradiography, and single-photon emission computed tomography (SPECT) imaging to investigate the distribution and density of 5-HT4 receptors.
This document provides a detailed protocol for the radiolabeling of this compound with Iodine-125. The recommended method is an electrophilic radioiododestannylation of a tributylstannyl precursor. This approach is favored over isotopic exchange due to its efficiency and the ability to produce a radioligand with high specific activity.
Signaling Pathway of the 5-HT4 Receptor
The 5-HT4 receptor primarily signals through the Gs alpha subunit of the G-protein complex. Activation of the receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. Evidence also suggests a G-protein independent signaling pathway involving the activation of Src tyrosine kinase.
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Protocols
The radiolabeling of this compound with Iodine-125 is a two-stage process: first, the synthesis of the tributylstannyl precursor, and second, the radioiodination reaction.
Synthesis of the Tributylstannyl Precursor
Materials:
-
(1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate (this compound)
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add hexabutylditin (1.1 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tributylstannyl precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Radiolabeling of this compound with Iodine-125 via Iododestannylation
Materials:
-
Tributylstannyl precursor of this compound
-
[¹²⁵I]Sodium Iodide (Na¹²⁵I) in 0.1 M NaOH
-
Oxidizing agent (e.g., Chloramine-T, Iodogen®, or peracetic acid)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
Experimental Workflow:
Caption: Experimental Workflow for Radiolabeling.
Procedure:
-
To a reaction vial containing a small amount (typically 10-50 µg) of the tributylstannyl precursor dissolved in a minimal volume of a suitable solvent (e.g., ethanol), add the reaction buffer.
-
Add [¹²⁵I]NaI (typically 1-5 mCi).
-
Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T (typically 10-20 µg in buffer).
-
Allow the reaction to proceed at room temperature for 5-15 minutes. Monitor the progress by radio-TLC.
-
Quench the reaction by adding an excess of sodium metabisulfite solution.
-
Inject the crude reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) while monitoring the radioactivity and UV absorbance.
-
Collect the fraction corresponding to [¹²⁵I]this compound.
-
The collected fraction can be further purified and concentrated using a C18 Sep-Pak cartridge. Elute the cartridge with ethanol and then formulate the final product in a suitable vehicle, such as saline with a small percentage of ethanol for solubility.
-
Determine the radiochemical purity and identity of the final product by analytical radio-HPLC, co-injecting with a non-radioactive standard of this compound.
Data Presentation
The following table summarizes typical quantitative data for the radiolabeling of aromatic compounds with Iodine-125 via iododestannylation. Specific data for [¹²⁵I]this compound is not consistently reported in the literature; therefore, these values represent expected outcomes based on similar procedures.
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield | > 70% | Radio-TLC / HPLC |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC |
| Specific Activity | > 2000 Ci/mmol | HPLC with UV and radiation detectors |
Note: The specific activity will be highly dependent on the amount and specific activity of the starting [¹²⁵I]NaI and the efficiency of the purification.
Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC. A single radioactive peak co-eluting with the non-radioactive this compound standard should be observed.
-
Radionuclidic Purity: Should be confirmed by the supplier of the [¹²⁵I]NaI.
-
Chemical Purity: The concentration of the non-radioactive this compound and any byproducts should be minimized, which is assessed by the UV chromatogram from the HPLC.
Safety Precautions
-
All procedures involving radioactive materials must be carried out in a designated and appropriately shielded fume hood by trained personnel.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Monitor for radioactive contamination regularly.
-
Dispose of all radioactive waste according to institutional guidelines.
By following these protocols, researchers can successfully prepare high-quality [¹²⁵I]this compound for use in a variety of preclinical research applications to further elucidate the role of the 5-HT4 receptor in health and disease.
Application Notes and Protocols for SB 207710 Autoradiography in Rodent Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro receptor autoradiography using a radiolabeled form of SB 207710 to visualize and quantify 5-HT4 receptors in rodent brain slices. This compound is a potent and selective 5-HT4 receptor antagonist, making its radiolabeled counterpart an excellent tool for mapping the distribution and density of these receptors.
Introduction
The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor implicated in various physiological processes, including learning, memory, and gastrointestinal motility. Its dysfunction has been linked to neurodegenerative and psychiatric disorders. Autoradiography with radiolabeled ligands such as [¹²⁵I]this compound allows for the precise anatomical localization and quantification of 5-HT4 receptors within the brain, providing valuable insights into their role in health and disease. This document outlines the necessary procedures, from tissue preparation to data analysis, for successful 5-HT4 receptor autoradiography.
Data Presentation
The following tables summarize the binding characteristics of this compound and the distribution of 5-HT4 receptors in the rodent brain. Due to the limited availability of a complete dataset for [¹²⁵I]this compound in all rodent brain regions, data for the well-characterized 5-HT4 antagonist radioligand [³H]GR113808 is also included for comparative purposes.
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Radioligand | Preparation | Affinity (pKB / pKD) | Reference |
| This compound | - | Rat Oesophagus | 10.9 ± 0.1 (pKB) | [1] |
| This compound | [¹²⁵I]this compound | Piglet Atrium | 10.1 (pKD) | [2][3] |
| RS67333 | - | Rodent Brain | 8.7 (pKi) | [4][5] |
Table 2: Regional Distribution of 5-HT4 Receptors in Rodent Brain
| Brain Region | Receptor Density ([³H]GR113808) | Reference |
| High Density | ||
| Olfactory Tubercle | +++ | [6] |
| Islands of Calleja | +++ | [6] |
| Fundus Striati | +++ | [6] |
| Ventral Pallidum | +++ | [6] |
| Striatum (Caudate Putamen) | +++ | |
| Nucleus Accumbens | +++ | |
| Substantia Nigra | +++ | |
| Hippocampus | +++ | [6] |
| Moderate Density | ||
| Septum | ++ | [6] |
| Amygdala | ++ | [6] |
| Cerebral Cortex | ++ | |
| Low Density | ||
| Thalamus | + | |
| Hypothalamus | + | |
| Cerebellum | + | |
| Brainstem | + | [6] |
Relative densities are denoted as +++ (high), ++ (moderate), and + (low) based on qualitative descriptions from the cited literature.
Experimental Protocols
This section provides a detailed methodology for performing in vitro receptor autoradiography with [¹²⁵I]this compound on rodent brain slices.
Materials and Reagents
-
Rodent brain tissue (rat or mouse)
-
[¹²⁵I]this compound (specific activity ~2000 Ci/mmol)
-
Unlabeled this compound or another selective 5-HT4 antagonist (e.g., GR113808) for determining non-specific binding
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4
-
Distilled water
-
Phosphor imaging cassettes and screens or autoradiography film
-
Image analysis software
Tissue Preparation
-
Animal Euthanasia and Brain Extraction: Euthanize the rodent according to approved institutional animal care and use committee protocols. Promptly extract the brain and flash-freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Section the brain into 10-20 µm thick coronal or sagittal slices at -20°C.
-
Thaw-Mounting: Thaw-mount the brain sections onto gelatin-coated microscope slides. Store the slides at -80°C until use.
Autoradiographic Binding Assay
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the sections in incubation buffer (50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous serotonin.
-
Incubation: Incubate the sections with [¹²⁵I]this compound in the incubation buffer. A typical concentration range to start with is 10-100 pM.
-
Total Binding: Incubate a set of slides with only [¹²⁵I]this compound.
-
Non-specific Binding: Incubate an adjacent set of slides with [¹²⁵I]this compound in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound or another selective 5-HT4 antagonist to block all specific binding.
-
-
Incubation Time and Temperature: Incubate for 60-120 minutes at room temperature.
-
Washing: After incubation, wash the slides to remove unbound radioligand. Perform a series of short washes in ice-cold wash buffer (e.g., 2 x 5 minutes), followed by a quick rinse in cold distilled water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
Imaging and Data Analysis
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically 24-72 hours).
-
Image Acquisition: Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantitative Analysis:
-
Use image analysis software to measure the optical density of the autoradiographic images in different brain regions.
-
Calibrate the optical densities using co-exposed radioactive standards with known concentrations of ¹²⁵I.
-
Specific Binding Calculation: Subtract the non-specific binding signal from the total binding signal for each brain region to determine the specific binding.
-
Data Interpretation: The specific binding values can be used to determine the density of 5-HT4 receptors (Bmax) in fmol/mg tissue or protein. By performing saturation binding experiments with increasing concentrations of [¹²⁵I]this compound, the dissociation constant (Kd) can also be determined.
-
Visualization of Methodologies
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of p11 in Cellular and Behavioral Effects of 5-HT4 Receptor Stimulation | Journal of Neuroscience [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Regional distribution and ontogeny of 5-HT4 binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Dosage of Novel Compounds in Mouse Cognitive Studies
A General Framework in the Absence of Specific Data for SB 207710
Disclaimer: No specific information regarding the use of this compound in mouse cognitive studies was found in the public domain at the time of this writing. The following application notes and protocols provide a general framework for researchers and drug development professionals on how to determine the appropriate dosage of a novel compound for such studies, based on established pharmacological and behavioral research principles.
Introduction
The investigation of novel compounds for cognitive enhancement in preclinical mouse models is a critical step in the development of new therapeutics for neurological and psychiatric disorders. A key challenge in this process is the determination of an optimal dosage that is both effective and non-toxic. This document outlines a systematic approach for establishing a suitable dose range for a novel compound, using a hypothetical compound "Compound X" as a stand-in for a substance like this compound where specific data is unavailable.
Phase 1: Dose-Ranging and Toxicity Studies
Prior to assessing cognitive effects, it is imperative to establish the safety and tolerability of the test compound. This is typically achieved through acute and sub-chronic toxicity studies.
Experimental Protocol: Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD) of a single administration of the compound.
Materials:
-
Compound X
-
Vehicle (e.g., saline, DMSO, corn oil)
-
Male and female mice (e.g., C57BL/6 strain), 8-10 weeks old
-
Standard laboratory equipment for injections (e.g., syringes, needles) and observation cages.
Procedure:
-
Animal Acclimation: House animals in standard conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to several dose groups and a vehicle control group (n=5-10 per sex per group).
-
Dose Selection: Based on in vitro data or structural similarity to other compounds, select a wide range of doses. A logarithmic dose progression is often used (e.g., 1, 10, 100, 1000 mg/kg).
-
Administration: Administer the compound via the intended route for cognitive studies (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)).
-
Observation: Continuously monitor the animals for the first few hours post-administration and then periodically for up to 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis). The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.
Experimental Protocol: Sub-chronic Toxicity Study
Objective: To evaluate the potential toxicity of repeated administration of the compound over a period relevant to the planned cognitive studies (e.g., 14 or 28 days).
Procedure:
-
Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, and high), with the high dose being at or near the MTD. Include a vehicle control group.
-
Administration: Administer the compound daily for the duration of the study.
-
Monitoring: Record body weight, food and water consumption, and clinical signs of toxicity throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
Data Presentation: Toxicity Study Summary
| Study Type | Parameter | Route of Administration | Vehicle | Mouse Strain | Results |
| Acute Toxicity | LD50 | i.p. | Saline | C57BL/6 | [Insert Value] mg/kg |
| MTD | i.p. | Saline | C57BL/6 | [Insert Value] mg/kg | |
| Sub-chronic | NOAEL | p.o. | Corn Oil | CD-1 | No-Observed-Adverse-Effect Level: [Insert Value] mg/kg/day |
| Toxicity | Target Organs | p.o. | Corn Oil | CD-1 | [e.g., Liver, Kidney - based on histopathology and clinical chemistry] |
Phase 2: Cognitive Efficacy Studies
Once a safe dose range has been established, the next phase is to evaluate the compound's effect on cognitive function.
General Experimental Workflow for Cognitive Testing
Caption: General workflow for a typical cognitive study in mice.
Experimental Protocol: Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Procedure:
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Mice are trained over several days (e.g., 4-5 days) to find the hidden platform.
-
Each day consists of multiple trials (e.g., 4 trials).
-
Administer Compound X or vehicle at a set time (e.g., 30-60 minutes) before the first trial of each day.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24-48 hours after the last acquisition trial, the platform is removed.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Experimental Protocol: Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Procedure:
-
Habituation: Acclimate the mice to the empty testing arena.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 5-10 minutes).
-
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer Compound X or vehicle either before T1 or immediately after.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for a set time.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time).
Data Presentation: Cognitive Study Dose-Response
| Dose (mg/kg) | Morris Water Maze (Probe Trial) - Time in Target Quadrant (%) | Novel Object Recognition - Discrimination Index (DI) |
| Vehicle | [Mean ± SEM] | [Mean ± SEM] |
| Dose 1 | [Mean ± SEM] | [Mean ± SEM] |
| Dose 2 | [Mean ± SEM] | [Mean ± SEM] |
| Dose 3 | [Mean ± SEM] | [Mean ± SEM] |
Signaling Pathway Considerations (Hypothetical)
If the mechanism of action of Compound X is hypothesized to involve specific signaling pathways, further molecular analysis can be conducted. For example, if Compound X is thought to modulate glutamatergic signaling, which is crucial for learning and memory, the following pathway could be investigated.
Caption: Hypothetical modulation of the NMDA receptor pathway by Compound X.
Conclusion
The process of determining an effective and safe dose of a novel compound for mouse cognitive studies is a multi-step process that requires careful planning and execution. By following a systematic approach that begins with toxicity screening and progresses to well-designed cognitive behavioral assays, researchers can confidently identify a dose range that is suitable for investigating the therapeutic potential of new cognitive enhancers. The protocols and frameworks provided here offer a general guide for initiating such studies in the absence of pre-existing data for a specific compound like this compound.
Application Notes and Protocols for Intravenous Administration of SB 207710
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710 is a potent and selective antagonist of the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. Due to its pharmacological profile, this compound is a valuable tool in neuroscience and drug discovery research. This document provides detailed application notes and protocols for the preparation and intravenous administration of this compound for preclinical research applications.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₇IN₂O |
| Molecular Weight | 470.34 g/mol |
| Appearance | Solid |
| Solubility | Poorly soluble in aqueous solutions. Soluble in organic solvents such as DMSO and ethanol. |
Recommended Vehicle for Intravenous Administration in Rats
For poorly soluble compounds like this compound, a co-solvent system is often necessary for intravenous administration. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been shown to be a suitable and well-tolerated vehicle for the intravenous screening of small molecules in rats.
| Vehicle Component | Percentage |
| N,N-Dimethylacetamide (DMA) | 20% |
| Propylene Glycol (PG) | 40% |
| Polyethylene Glycol 400 (PEG-400) | 40% |
Experimental Protocols
Preparation of this compound for Intravenous Administration
This protocol describes the preparation of a stock solution and a final dosing solution of this compound for intravenous injection in rats.
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA), analytical grade
-
Propylene glycol (PG), USP grade
-
Polyethylene Glycol 400 (PEG-400), USP grade
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile container, combine 20% DMA, 40% PG, and 40% PEG-400 by volume.
-
For example, to prepare 1 mL of the vehicle, mix 200 µL of DMA, 400 µL of PG, and 400 µL of PEG-400.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in the vehicle solution to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of the vehicle.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Prepare the Final Dosing Solution:
-
The stock solution must be further diluted with sterile saline to the final desired concentration for injection. It is critical to perform a small-scale test dilution to ensure the compound remains in solution, as precipitation can occur upon addition of the aqueous saline.
-
Calculate the required volume of the stock solution and sterile saline based on the desired final concentration and the total injection volume.
-
Slowly add the sterile saline to the stock solution while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by lowering the final concentration or altering the vehicle-to-saline ratio).
-
The final solution should be clear and free of particulate matter.
-
-
Sterilization:
-
Filter the final dosing solution through a sterile 0.22 µm syringe filter into a sterile vial before administration.
-
Intravenous Administration Protocol in Rats
This protocol outlines the procedure for intravenous administration of the prepared this compound solution to rats via the tail vein.
Materials:
-
Prepared and filtered this compound dosing solution
-
Rat restraint device
-
Heat lamp or warming pad (optional, to induce vasodilation)
-
Sterile syringes (e.g., 1 mL tuberculin syringe) with appropriate gauge needles (e.g., 27-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Properly restrain the rat using a suitable restraint device to expose the tail.
-
To facilitate injection, warm the tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins. Be careful not to overheat the tail.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
-
Administration:
-
Load the sterile syringe with the precise volume of the this compound dosing solution. Ensure there are no air bubbles in the syringe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement in the vein by observing a flash of blood in the needle hub or by gently aspirating.
-
Inject the solution slowly and steadily. The maximum recommended bolus injection volume is 5 mL/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Intravenous Administration
Caption: Workflow for the preparation and intravenous administration of this compound.
Application Notes and Protocols for Receptor Density Mapping using [¹²⁵I]SB 207710
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]SB 207710 is a high-affinity, selective antagonist radioligand for the serotonin 4 (5-HT₄) receptor. Its favorable binding kinetics and high specific activity make it an invaluable tool for the quantitative mapping of 5-HT₄ receptor density in various tissues and preparations. These application notes provide detailed protocols for the use of [¹²⁵I]this compound in receptor autoradiography and in vitro radioligand binding assays, enabling researchers to accurately quantify receptor distribution and density. The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following tables summarize the binding characteristics of [¹²⁵I]this compound for the 5-HT₄ receptor in various tissues as reported in the scientific literature.
Table 1: Binding Affinity (Kd/pKD) of [¹²⁵I]this compound
| Tissue/Preparation | Species | Kd (pM) | pKD | Reference |
| Right Atrium | Piglet | - | 10.1 | [1][2] |
| Atrium | Human | - | 9.7 | [3] |
Table 2: Receptor Density (Bmax) Determined Using [¹²⁵I]this compound
| Tissue/Preparation | Species | Bmax (fmol/mg protein) | Reference |
| Atrium | Human | 4 | [3] |
Table 3: Regional Distribution of [¹²⁵I]this compound Binding in the Human Brain
| Brain Region | Relative Binding Density | Reference |
| Caudate Nucleus | Highest | [4] |
| Putamen | Highest | [4] |
| Nucleus Accumbens | Highest | [4] |
| Globus Pallidus | Highest | [4] |
| Substantia Nigra | Highest | [4] |
| Hippocampal Formation (CA1, Subiculum) | Highest | [4] |
| Neocortex (Superficial Layers) | High | [4] |
Signaling Pathway
The 5-HT₄ receptor primarily signals through the Gαs protein, activating adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. Alternative signaling pathways involving G13 and Src kinase have also been suggested.
Figure 1: 5-HT₄ Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography
This protocol describes the localization of 5-HT₄ receptors in tissue sections using [¹²⁵I]this compound.
1. Tissue Preparation:
-
Rapidly dissect and freeze tissue of interest (e.g., brain, heart) in isopentane cooled with dry ice.
-
Store frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated microscope slides.
-
Store slide-mounted sections at -80°C.
2. Autoradiographic Binding Assay:
-
Pre-incubation: On the day of the experiment, bring slides to room temperature. Pre-incubate the sections for 30 minutes at room temperature in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with [¹²⁵I]this compound in a humidified chamber for 60-90 minutes at room temperature. The concentration of the radioligand should be near its Kd value.
-
Total Binding: Incubate sections with [¹²⁵I]this compound in assay buffer.
-
Non-specific Binding: For an adjacent set of sections, incubate with [¹²⁵I]this compound in the presence of a high concentration (e.g., 1-10 µM) of a non-labeled 5-HT₄ receptor antagonist (e.g., unlabeled this compound or GR 113808) to determine non-specific binding.
-
-
Washing: After incubation, rapidly wash the slides to remove unbound radioligand. Perform a series of short washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical washing procedure is 3 x 5 minutes.
-
Drying: Briefly rinse the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool, dry air.
3. Data Acquisition and Analysis:
-
Expose the dried, labeled sections to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
Quantify the optical density of the resulting autoradiograms using a computerized image analysis system.
-
Convert optical density values to fmol/mg tissue equivalent using the co-exposed standards.
-
Specific Binding = Total Binding - Non-specific Binding.
Figure 2: Experimental Workflow for Receptor Autoradiography.
Protocol 2: In Vitro Radioligand Binding Assay (Membrane Homogenates)
This protocol is for determining the affinity (Kd) and density (Bmax) of 5-HT₄ receptors in tissue homogenates.
1. Membrane Preparation:
-
Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
2. Saturation Binding Assay:
-
Set up a series of assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of [¹²⁵I]this compound to the tubes.
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled 5-HT₄ receptor antagonist (e.g., 1-10 µM unlabeled this compound) to determine non-specific binding.
-
Incubate the tubes for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding versus the concentration of [¹²⁵I]this compound.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Figure 3: Workflow for In Vitro Radioligand Binding Assay.
References
- 1. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of 5-HT4 receptors in the postmortem human brain--an autoradiographic study using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 207710 in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 207710 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. This receptor subtype is a key regulator of gastrointestinal motility, making this compound an invaluable tool for researchers investigating the physiological and pathophysiological roles of 5-HT4 receptors in the gut. Its high affinity and selectivity allow for precise probing of 5-HT4 receptor function, aiding in the development of novel therapeutic agents for motility disorders.
These application notes provide a comprehensive overview of the use of this compound in gastrointestinal motility research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed on neurons of the enteric nervous system (ENS) and to a lesser extent on smooth muscle cells and epithelial cells of the gastrointestinal tract. Activation of the 5-HT4 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately enhancing the release of acetylcholine (ACh) from enteric neurons. The increased availability of ACh at the neuromuscular junction stimulates smooth muscle contraction and promotes peristalsis.
This compound acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it prevents the binding of 5-HT and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade and reducing gastrointestinal motility. This makes this compound an excellent tool to study the effects of 5-HT4 receptor blockade on various aspects of gut function.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its antagonist affinity in various gastrointestinal preparations.
Table 1: Antagonist Affinity of this compound at the 5-HT4 Receptor in Various Tissues
| Tissue Preparation | Species | Agonist | Antagonist Parameter | Value | Reference |
| Oesophagus (Carbachol-contracted) | Rat | 5-HT | pKB | 10.9 ± 0.1 | [1] |
| Ileum (Peristaltic Reflex) | Guinea Pig | 5-HT | pA2 | 9.9 ± 0.2 | [1] |
| Colon | Human | 5-HT | pKB | Not Determined | [1] |
pKB is the negative logarithm of the dissociation constant of a competitive antagonist, providing a measure of its affinity. A higher pKB value indicates a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.
Experimental Protocols
In Vitro: Isolated Guinea Pig Ileum Contraction Assay
This protocol describes a classic method to assess the effect of this compound on 5-HT-induced contractions in an isolated intestinal smooth muscle preparation.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
Serotonin (5-HT) hydrochloride
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount the ileal segments in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Control Response: Generate a cumulative concentration-response curve for 5-HT (e.g., 1 nM to 100 µM) to establish the baseline contractile response.
-
Antagonist Incubation: After washing out the 5-HT, incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Antagonism Assessment: In the continued presence of this compound, repeat the cumulative concentration-response curve for 5-HT.
-
Repeat steps 3b and 3c with increasing concentrations of this compound to determine its pA2 value.
-
Data Analysis:
-
Measure the amplitude of contractions in response to each concentration of 5-HT.
-
Plot the concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value of this compound. A slope not significantly different from unity is indicative of competitive antagonism.
In Vivo: Rat Intestinal Transit Assay
This protocol outlines a method to evaluate the effect of this compound on intestinal transit time in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
This compound
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation:
-
Fast the rats for 18-24 hours with free access to water.
-
House the animals individually to prevent coprophagy.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle by oral gavage or intraperitoneal injection at a specific time before the charcoal meal (e.g., 30-60 minutes).
-
-
Charcoal Meal Administration:
-
Administer a fixed volume of the charcoal meal (e.g., 1.5 ml) to each rat via oral gavage.
-
Record the exact time of administration.
-
-
Measurement of Intestinal Transit:
-
After a predetermined time (e.g., 20-30 minutes), humanely euthanize the rats.
-
Carefully dissect the abdomen and expose the entire gastrointestinal tract from the stomach to the cecum.
-
Excise the small intestine, from the pyloric sphincter to the ileocecal junction, being careful not to stretch it.
-
Lay the intestine flat on a clean surface.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Data Analysis:
-
Calculate the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean intestinal transit percentage between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway in an Enteric Neuron.
Caption: In Vitro Isolated Guinea Pig Ileum Experimental Workflow.
Caption: In Vivo Rat Intestinal Transit Experimental Workflow.
References
Troubleshooting & Optimization
Potential off-target effects of SB 207710 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB 207710, a high-affinity and selective 5-HT4 receptor antagonist, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the serotonin 4 (5-HT4) receptor. Its primary mechanism involves binding to the 5-HT4 receptor with high affinity, thereby preventing the endogenous ligand, serotonin (5-HT), from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by 5-HT4 receptor activation.
Q2: Is this compound known for significant off-target effects at high concentrations?
A2: The available scientific literature consistently highlights the high selectivity of this compound for the 5-HT4 receptor. To date, there are no widespread reports of significant, clinically relevant off-target effects, even at concentrations considerably higher than its affinity for the 5-HT4 receptor. Its selectivity is a key feature that makes it a valuable tool for studying the specific roles of the 5-HT4 receptor in various physiological processes.
Q3: What does the high pA2/pKB value of this compound indicate?
A3: The high pA2 or pKB value (often reported in the range of 9.8 to 10.9) is a quantitative measure of the potency of this compound as a competitive antagonist.[1][2][3] A higher pA2/pKB value indicates a higher affinity of the antagonist for the receptor. This means that a lower concentration of this compound is required to inhibit the response to an agonist, underscoring its high potency at the 5-HT4 receptor.
Q4: I am observing an unexpected effect in my experiment when using high concentrations of this compound. Could this be an off-target effect?
A4: While this compound is highly selective, it is a general principle in pharmacology that at very high concentrations, any compound has the potential to interact with other targets. If you are observing an unexpected effect, it is crucial to systematically investigate whether it is a true off-target effect or an artifact of your experimental system. The troubleshooting guide below provides a framework for this investigation.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect an off-target effect of this compound in your experimental setup, follow these steps to troubleshoot the issue.
Scenario 1: Inconsistent or unexpected physiological response in a cell-based or tissue assay.
-
Step 1: Confirm On-Target Blockade:
-
Ensure that you are seeing the expected blockade of the 5-HT4 receptor. Use a known 5-HT4 agonist to stimulate the cells/tissue and confirm that this compound inhibits this response in a concentration-dependent manner. This will validate that the compound is active and engaging its primary target in your system.
-
-
Step 2: Titrate this compound Concentration:
-
Perform a wide concentration-response curve for this compound. If the unexpected effect is only observed at concentrations significantly higher (e.g., >100-fold) than its Ki or IC50 for the 5-HT4 receptor, it may suggest a lower-affinity interaction with an off-target.
-
-
Step 3: Use a Structurally Different 5-HT4 Antagonist:
-
If available, use another selective 5-HT4 antagonist with a different chemical structure. If the unexpected effect is also observed with this compound, it might be a consequence of 5-HT4 receptor blockade that was not previously characterized. If the effect is unique to this compound, it is more likely to be a compound-specific off-target effect.
-
-
Step 4: Control for Non-Specific Effects:
-
At high concentrations, some compounds can have non-specific effects on cell membranes or other cellular processes. Consider using an inactive enantiomer or a structurally similar but inactive analog of this compound as a negative control.
-
Scenario 2: Altered signaling in a pathway not typically associated with 5-HT4 receptor activation.
-
Step 1: Profile Downstream Signaling:
-
If you observe modulation of a signaling pathway (e.g., phosphorylation of an unexpected kinase), confirm the finding with multiple methods (e.g., Western blot, reporter assay).
-
-
Step 2: Broad Receptor Antagonist Panel:
-
If you suspect interaction with another receptor, you can use a panel of antagonists for common receptor families (e.g., adrenergic, dopaminergic, muscarinic) to see if the unexpected effect of this compound can be blocked.
-
-
Step 3: In Silico Profiling:
-
Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure. This can provide a list of candidate off-targets for further experimental validation.
-
Quantitative Data Summary
Table 1: On-Target Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| pKB | 10.1 | Human right atrial appendage | [1] |
| pKB | 9.8 | Piglet right atrium | [2] |
| pA2 | 9.9 | Guinea-pig ileum | [3] |
| pKB | 10.9 | Rat oesophagus | [3] |
| pKD | 9.7 | Human atrium | [1] |
| pKD | 10.1 | Piglet right atrium | [2] |
Table 2: Hypothetical Experimental Plan for Off-Target Profiling
| Experimental Approach | Methodology | Rationale |
| Primary Target Engagement | Radioligand binding assay with [³H]-SB 207710 in cells expressing recombinant human 5-HT4 receptor. | To confirm the high-affinity binding to the intended target and establish a baseline for comparison. |
| Secondary Target Screening | Broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) at a high concentration of this compound (e.g., 10 µM). | To identify potential binding to a wide range of other GPCRs, ion channels, and transporters. |
| Functional Off-Target Validation | Functional assays (e.g., calcium mobilization, cAMP measurement) in cell lines expressing candidate off-targets identified in the secondary screen. | To determine if binding to an off-target results in a functional consequence (agonist, antagonist, or allosteric modulator activity). |
| Cellular Phenotypic Assays | High-content imaging or other phenotypic assays in a relevant cell line to assess unexpected changes in cell health, morphology, or signaling. | To detect functional consequences of potential off-target engagement in a more physiological context. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the putative off-target receptor.
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the off-target receptor (typically at its Kd concentration).
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Canonical 5-HT4 Receptor Signaling Pathway and Site of this compound Action.
Caption: General Workflow for Identification and Characterization of Potential Off-Target Effects.
References
Determining the optimal working concentration of SB 207710
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of SB 207710, a selective 5-HT4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the serotonin 4 (5-HT4) receptor.[1] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the 5-HT4 receptor, blocking the binding of serotonin and thereby preventing the downstream signaling cascade.
Q2: What is the expected potency of this compound?
Q3: In what types of in vitro assays can I use this compound?
This compound is suitable for a variety of in vitro assays designed to investigate the 5-HT4 receptor. The most common functional cell-based assay is the measurement of intracellular cAMP levels in response to a 5-HT4 receptor agonist. By pre-incubating cells with this compound, you can determine its ability to inhibit the agonist-induced cAMP production. Other potential assays include those measuring downstream effects of cAMP signaling, such as reporter gene activation or phosphorylation of specific target proteins.
Q4: How do I determine the optimal working concentration of this compound for my specific cell line and assay?
The optimal working concentration of this compound will depend on several factors, including the expression level of the 5-HT4 receptor in your cell line, the specific agonist and its concentration being used, and the sensitivity of your assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or to conduct a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's dose-response curve.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound from various tissue preparations. These values can serve as a starting point for designing your dose-response experiments in cell-based assays.
| Parameter | Value | Species | Tissue | Reference |
| pKB | 10.1 | Human | Right atrial appendage | [1] |
| pKB | 9.8 | Piglet | Sinoatrial node | [1][2][3] |
| pKD | 10.1 | Piglet | Right atria | [1][2][3] |
| pKD | 9.7 | Human | Atrium | [1] |
| pA2 | 9.9 ± 0.2 | Guinea-pig | Ileum | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a cAMP Assay
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the maximal response induced by a 5-HT4 receptor agonist.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells stably transfected with the human 5-HT4 receptor)
-
Cell culture medium
-
This compound
-
5-HT4 receptor agonist (e.g., serotonin, prucalopride)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well plates suitable for luminescence or fluorescence measurements
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations. It is advisable to start with a wide range (e.g., 1 pM to 1 µM) and then narrow it down based on the initial results.
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for a sufficient time to allow this compound to bind to the receptors (e.g., 15-30 minutes at 37°C).
-
-
Agonist Stimulation:
-
Prepare the 5-HT4 receptor agonist at a concentration that elicits a submaximal response (typically the EC80, the concentration that gives 80% of the maximal response). This concentration should be predetermined from an agonist dose-response curve.
-
Add the agonist to all wells except for the negative control wells (which receive only buffer).
-
Incubate for a time that allows for optimal cAMP production (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Protocol 2: Schild Analysis to Determine the pA2 Value of this compound
Schild analysis is a more rigorous method to characterize a competitive antagonist and determine its affinity (pA2). It involves generating full agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist.
Procedure:
-
Perform Agonist Dose-Response Curves:
-
Generate a full dose-response curve for your 5-HT4 agonist in the absence of this compound to determine its EC50 and maximal response.
-
Generate several more full agonist dose-response curves, each in the presence of a different, fixed concentration of this compound (e.g., 1 nM, 10 nM, 100 nM).
-
-
Data Analysis:
-
For each concentration of this compound, determine the EC50 of the agonist.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: IC50 Determination Workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No or weak response to the 5-HT4 agonist | - Low 5-HT4 receptor expression in the cell line- Inactive agonist- Suboptimal assay conditions (e.g., incubation time, temperature) | - Verify receptor expression using a positive control cell line or by qPCR/Western blot.- Use a fresh, validated batch of agonist.- Optimize agonist incubation time and temperature. |
| This compound shows no inhibitory effect | - Incorrect concentration of this compound (too low)- Degradation of this compound- High concentration of agonist overcoming the antagonist | - Perform a wider dose-response curve, extending to higher concentrations.- Ensure proper storage of the this compound stock solution (protected from light and moisture).- Use an agonist concentration in the EC50-EC80 range, not a saturating concentration. |
| Incomplete inhibition at high concentrations of this compound | - Off-target effects of the agonist at high concentrations- Presence of other receptors that can induce cAMP | - Use a more selective 5-HT4 agonist.- Characterize the receptor profile of your cell line. |
| Precipitation of this compound in the assay medium | - Poor solubility of this compound in aqueous buffer | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.- Consider using a different solvent or a solubilizing agent, but first test for any effects on the cells or the assay. |
References
- 1. researchgate.net [researchgate.net]
- 2. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 207710 stability and proper storage conditions
Technical Support Center: SB 207710
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. It is crucial to keep the vial tightly sealed to prevent moisture absorption.[1][2]
Q2: What is the recommended method for preparing and storing stock solutions of this compound?
A2: It is recommended to prepare stock solutions by dissolving this compound in an appropriate solvent, such as DMSO. For storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature before opening.
Q3: Can I store my this compound stock solution at 4°C?
A3: Storing stock solutions at 4°C is not recommended for long periods. Once thawed, aliquots may be kept at 4°C for a maximum of two weeks.[2] For longer-term preservation of the compound's integrity, freezing at -20°C or -80°C is advised.
Q4: My this compound powder appears clumpy. Is it still usable?
A4: Clumping of the powder can indicate moisture absorption, which may affect the compound's stability and weighing accuracy. Before opening the vial, ensure it is at room temperature. If clumping is observed, it is recommended to centrifuge the vial briefly to collect all the powder at the bottom. While it may still be usable, for sensitive experiments, it is best to use a fresh, non-clumpy lot if available.
Q5: I am seeing precipitate in my thawed stock solution. What should I do?
A5: Precipitate formation in a thawed stock solution can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, it may be necessary to filter the solution before use, though this could alter the effective concentration. To avoid this, ensure you are using a high-purity, anhydrous solvent and storing the stock solution in tightly sealed vials.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep vial tightly sealed and protected from moisture.[1][2] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed.[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors using [¹²⁵I]-SB 207710
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT4 receptor using [¹²⁵I]-SB 207710.
Materials and Reagents:
-
Membrane preparation from cells or tissue expressing 5-HT4 receptors.
-
[¹²⁵I]-SB 207710 (Radioligand)
-
Unlabeled this compound or another 5-HT4 ligand for determining non-specific binding (e.g., GR113808).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C.[4]
-
Assay Setup: On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay buffer.[4]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, set up the following for each data point (in triplicate):
-
Total Binding: Add membrane preparation, [¹²⁵I]-SB 207710 (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [¹²⁵I]-SB 207710, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Test Compound: Add membrane preparation, [¹²⁵I]-SB 207710, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4][5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][5]
-
Counting: Place the filters in scintillation vials or a compatible plate and measure the radioactivity using a gamma counter.[4]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: Troubleshooting [125I]SB 207710 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during [125I]SB 207710 radioligand binding assays, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in [125I]this compound assays?
A1: Non-specific binding (NSB) refers to the binding of the radioligand, [125I]this compound, to components other than its intended target, the 5-HT4 receptor.[1][2] This can include adherence to lipids, other proteins, the filter apparatus, and assay tubes.[1][3] High NSB is problematic because it can mask the specific binding signal, leading to a low signal-to-noise ratio and resulting in the inaccurate determination of receptor affinity (Kd) and density (Bmax).[1][3]
Q2: How is non-specific binding determined in a [125I]this compound assay?
A2: Non-specific binding is measured experimentally by adding a high concentration of an unlabeled ("cold") competing ligand to the assay.[2][3] This unlabeled ligand saturates the specific 5-HT4 receptor sites, preventing the [125I]this compound from binding to them.[2] Any remaining radioactivity detected is considered non-specific. For 5-HT4 receptor assays, a selective antagonist like SB 204070 or a 100- to 1000-fold excess of unlabeled this compound is typically used.[2][4]
Q3: What is considered an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest concentration of [125I]this compound used.[1][3][5] For high-quality, reliable data, it is often recommended that NSB be even lower, ideally around 10-20% of the total binding.[2]
Q4: What are the most common causes of high non-specific binding with [125I]this compound?
A4: High NSB in [125I]this compound assays can stem from several factors:
-
Radioligand Properties: [125I]this compound, like many radioligands, can have hydrophobic properties that cause it to stick to plasticware and filter membranes.[1][3] Using too high a concentration or a radioligand with low purity can also increase NSB.[1]
-
Assay Conditions: Suboptimal buffer composition (pH, ionic strength), inadequate washing, or inappropriate incubation times and temperatures can all contribute to elevated NSB.[3][6]
-
Biological Components: An excessively high concentration of membrane protein in the assay increases the number of potential non-specific binding sites.[1]
Troubleshooting Guide for High Non-Specific Binding
High non-specific binding can obscure your results. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
dot
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Summary of Troubleshooting Strategies
The table below summarizes common issues leading to high NSB and their corresponding solutions.
| Potential Cause | Recommended Solution | Typical Parameters |
| Radioligand Concentration | Use a lower concentration of [125I]this compound. A high concentration increases the likelihood of binding to low-affinity, non-specific sites.[1] | At or below the Kd value for the 5-HT4 receptor. |
| Membrane Protein Amount | Reduce and titrate the amount of membrane protein to find an optimal balance between specific signal and NSB.[1] | 100-500 µg of membrane protein per assay tube.[1] |
| Hydrophobic & Electrostatic Interactions | Modify the assay buffer. The inclusion of blocking agents or increased salt can disrupt non-specific interactions.[7] | Add 0.1-1% Bovine Serum Albumin (BSA).[6] Add 0.05% Tween-20.[3] Add 50-150 mM NaCl.[3] |
| Radioligand Adherence to Filters | Pre-treat glass fiber filters to reduce the binding of the radioligand to the filter itself.[3] | Soak filters in 0.3-0.5% (v/v) polyethyleneimine (PEI) for at least 30 minutes at 4°C.[3] |
| Inadequate Washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand.[3] | Increase from 3 to 5 wash steps using ice-cold wash buffer. Perform washes rapidly.[3] |
| Suboptimal Incubation | Optimize incubation time and temperature. Extended incubation may increase NSB without improving specific binding.[6] | Perform a time-course experiment to determine when equilibrium is reached. Lowering temperature (e.g., 4°C) can reduce NSB.[6] |
| Radioligand Purity | Ensure the radiochemical purity of [125I]this compound is high, as impurities can contribute significantly to NSB.[1] | Radiochemical purity should be >90%.[1] |
dot
Caption: Key factors contributing to non-specific binding in radioligand assays.
Experimental Protocols
Protocol 1: General Cell Membrane Preparation
This protocol provides a standard method for preparing cell membranes for use in receptor binding assays.
-
Cell Harvesting: Harvest cells expressing the 5-HT4 receptor and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication while on ice.[3]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[3]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate volume of assay buffer.
-
Quantification: Determine the protein concentration using a suitable method, such as a BCA assay.
-
Storage: Store membrane preparations in aliquots at -80°C until use.[3]
Protocol 2: [125I]this compound Radioligand Binding Assay
This protocol outlines the key steps for performing a competitive binding assay.
-
Assay Setup: Prepare three sets of tubes:
-
Total Binding: Contains assay buffer, membrane preparation, and [125I]this compound.
-
Non-Specific Binding (NSB): Contains assay buffer, membrane preparation, [125I]this compound, and a saturating concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM SB 204070).
-
Competition: Contains assay buffer, membrane preparation, [125I]this compound, and varying concentrations of your test compound.
-
-
Incubation: Add all components to the tubes, vortex gently, and incubate. The time and temperature should be optimized to reach equilibrium (e.g., 60-120 minutes at room temperature).[6]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like 0.3-0.5% PEI.[3]
-
Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the counts from the NSB tubes from the counts of all other tubes.[8]
dot
Caption: Simplified signaling pathway of the 5-HT4 receptor targeted in the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioiodinated this compound as a radioligand in vivo: imaging of brain 5-HT4 receptors with SPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. brieflands.com [brieflands.com]
Navigating 5-HT4 Receptor Research: A Technical Guide to SB 207710
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing SB 207710, a potent and selective 5-HT4 receptor antagonist, in your research. Addressing common experimental challenges, this resource offers troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that acts as a highly selective antagonist for the serotonin 4 receptor (5-HT4). Its primary mechanism involves binding to the 5-HT4 receptor without activating it, thereby blocking the binding of the endogenous agonist, serotonin, and inhibiting downstream signaling pathways. This antagonistic action makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor.
Q2: In what solvent should I dissolve this compound?
While specific solubility data for this compound is not consistently published across all suppliers, compounds of the benzodioxan class are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first attempt to dissolve the compound in DMSO to create a concentrated stock solution. For aqueous-based assays, further dilution of the DMSO stock in the appropriate buffer is necessary. Pay close attention to the final DMSO concentration in your assay, as high concentrations can have detrimental effects on cell viability and assay performance.
Q3: What is the recommended storage condition for this compound?
To ensure the stability and longevity of this compound, it should be stored as a solid at -20°C, protected from light and moisture. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: After diluting my DMSO stock solution of this compound into my aqueous assay buffer, I observe precipitation of the compound.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule antagonists, may have limited solubility in aqueous solutions.
-
Solution: Decrease the final concentration of this compound in your assay. If a higher concentration is necessary, consider including a small, empirically determined percentage of a solubilizing agent like Pluronic F-68 or bovine serum albumin (BSA) in your assay buffer.
-
-
Incorrect pH of Buffer: The solubility of the compound may be pH-dependent.
-
Solution: Ensure your buffer is at the optimal pH for both compound solubility and receptor binding. You may need to test a range of pH values to find the best compromise.
-
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous buffer can sometimes cause compounds to precipitate.
-
Solution: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%. Ensure the DMSO is of high purity and anhydrous.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Problem: My experimental results with this compound are highly variable between experiments.
Possible Causes & Solutions:
-
Compound Instability: The stability of this compound in your assay buffer at the experimental temperature may be limited.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged incubation times where possible and consider performing a time-course experiment to assess the compound's stability under your specific assay conditions.
-
-
Inaccurate Pipetting of Small Volumes: Inconsistent volumes of the antagonist can lead to large variations in the final concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes.
-
-
Cell Health and Density: Variations in cell health or the number of cells seeded per well can significantly impact the results.
-
Solution: Maintain consistent cell culture practices, including passage number and seeding density. Regularly check cell viability.
-
Issue 3: High Non-Specific Binding in Radioligand Assays
Problem: I am observing high background signal in my competitive binding assay using a radiolabeled 5-HT4 agonist and this compound.
Possible Causes & Solutions:
-
Radioligand Sticking to Surfaces: The radioligand may be non-specifically binding to the assay plates or filters.
-
Solution: Pre-treat plates with a blocking agent like BSA or polyethyleneimine (PEI). Ensure your wash buffer contains a small amount of detergent (e.g., 0.1% Tween-20) to help remove non-specifically bound radioligand.
-
-
Incorrect Blocking Agents: The blocking agent used may not be effective.
-
Solution: Test different blocking agents, such as non-fat dry milk or different purified proteins, to find the one that provides the lowest background for your specific assay system.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. These values are crucial for designing and interpreting binding and functional assays.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 10.1 | Human right atrial appendage | [1] |
| pKB | 9.8 | Piglet sinoatrial 5-HT4 receptors | [1] |
| pKD | 10.1 | Piglet right atrial 5-HT4 receptors ([¹²⁵I]-SB 207710) | [1] |
Experimental Protocols
Key Experiment: Competitive Antagonist Radioligand Binding Assay
This protocol provides a general framework for determining the affinity of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled agonist.
Materials:
-
Cell membranes or whole cells expressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 receptor agonist (e.g., [3H]-GR113808)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled 5-HT4 agonist, e.g., 10 µM serotonin)
-
96-well plates
-
Filtration apparatus and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in binding buffer to create a range of concentrations for the competition curve.
-
Dilute the radioligand in binding buffer to a final concentration at or below its Kd.
-
Prepare the cell membrane suspension in binding buffer to a concentration that results in less than 10% of the added radioligand being bound.[2]
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or non-specific binding control.
-
25 µL of the appropriate this compound dilution.
-
50 µL of the radioligand solution.
-
100 µL of the cell membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for a Competitive Antagonist Binding Assay with this compound.
Caption: Decision Tree for Troubleshooting Common Experimental Issues.
References
Technical Support Center: Optimizing SB 207710 Incubation Time for Tissue Preparations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of SB 207710, a potent and selective 5-HT₄ receptor antagonist, in various tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist at the serotonin type 4 (5-HT₄) receptor.[1][2] It binds to the receptor with high affinity, preventing the endogenous ligand, serotonin (5-HT), from binding and activating downstream signaling pathways. This blockade inhibits the physiological responses mediated by 5-HT₄ receptor activation.
Q2: What is a typical starting point for this compound concentration in tissue bath experiments?
A2: Based on published studies, a concentration range of 0.1 nM to 100 nM is a reasonable starting point for most isolated tissue preparations.[3] The optimal concentration will depend on the specific tissue type, the density of 5-HT₄ receptors, and the concentration of the agonist being used.
Q3: How long should I incubate my tissue with this compound before adding an agonist?
Q4: Is the effect of this compound reversible?
A4: Yes, the antagonism of 5-HT₄ receptors by this compound is surmountable and reversible. This means that the inhibitory effect can be overcome by increasing the concentration of the agonist. Washout periods of 30 minutes or more have been shown to be effective in reversing the antagonism in some preparations.[4]
Q5: How stable is this compound in physiological buffers like Krebs-Henseleit solution?
A5: While specific long-term stability data for this compound in Krebs-Henseleit solution is not extensively published, it is generally considered stable for the duration of typical organ bath experiments (a few hours) when prepared fresh. For longer experiments, it is advisable to prepare fresh solutions and protect them from light. For guidance on preparing and handling physiological buffers, refer to established protocols.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no antagonist effect of this compound | 1. Inadequate incubation time: The antagonist may not have reached equilibrium with the receptors. 2. Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. 3. Tissue desensitization or tachyphylaxis: Repeated application of high concentrations of agonist may have reduced the tissue's responsiveness. 4. Degradation of this compound: The stock solution or the solution in the organ bath may have degraded. | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal pre-incubation period (see "Experimental Protocols"). 2. Perform a concentration-response curve: Determine the appropriate concentration of this compound for your specific tissue and agonist concentration. 3. Allow for adequate washout and recovery periods: Ensure the tissue has returned to a stable baseline before applying subsequent treatments. 4. Prepare fresh solutions: Always use freshly prepared solutions of this compound. |
| High variability between tissue preparations | 1. Biological variability: Differences between animals or even different sections of the same tissue. 2. Inconsistent tissue handling: Variations in dissection, mounting, or applied tension. 3. Temperature or pH fluctuations: Instability in the organ bath environment. | 1. Increase sample size (n): Use a sufficient number of preparations to account for biological variability. 2. Standardize protocols: Ensure consistent tissue preparation and handling procedures for all experiments.[7] 3. Monitor and control organ bath parameters: Regularly check and maintain the temperature and pH of the physiological salt solution. |
| Unexpected or off-target effects | 1. High concentration of this compound: At very high concentrations, the selectivity of the antagonist may decrease. 2. Interaction with other receptor systems: Although highly selective for 5-HT₄ receptors, off-target effects cannot be entirely ruled out at supra-maximal concentrations. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired level of antagonism. 2. Consult literature for known off-target effects: Review literature for any reported interactions of this compound with other receptors, although it is known for its high selectivity. |
Data Presentation
Table 1: Reported pA₂ and pK₋B Values for this compound in Various Tissue Preparations
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Human Right Atrial Appendage | 5-HT | pK₋B | 10.1 | [3] |
| Rat Oesophagus | 5-HT | pK₋B | 10.9 ± 0.1 | [1] |
| Guinea-pig Ileum (Peristaltic Reflex) | 5-HT | pA₂ | 9.9 ± 0.2 | [1] |
| Piglet Right Atria | 5-HT | pK₋B | 9.8 | [3] |
Note: pA₂ and pK₋B are measures of antagonist potency. Higher values indicate greater potency.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound
Objective: To determine the minimum pre-incubation time required for this compound to exert its maximal antagonistic effect.
Materials:
-
Isolated tissue preparation (e.g., rat esophageal muscularis mucosae, guinea pig ileum)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
5-HT₄ receptor agonist (e.g., 5-HT, Cisapride) stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation and Equilibration:
-
Prepare and mount the tissue in the organ bath according to standard protocols.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes, until a stable baseline is achieved.
-
-
Control Agonist Response:
-
Obtain a control concentration-response curve for the chosen 5-HT₄ agonist to determine the EC₅₀ (concentration that produces 50% of the maximal response).
-
-
Time-Course of Antagonism:
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Add a fixed, sub-maximal concentration of the 5-HT₄ agonist (e.g., EC₇₀-EC₈₀) to elicit a consistent response.
-
After washout and return to baseline, add a single concentration of this compound (e.g., 10 nM) to the bath.
-
At various time points after the addition of this compound (e.g., 15, 30, 45, 60, 90, and 120 minutes), challenge the tissue with the same sub-maximal concentration of the agonist.
-
Record the magnitude of the agonist-induced response at each time point.
-
-
Data Analysis:
-
Express the agonist response at each time point as a percentage of the initial response in the absence of the antagonist.
-
Plot the percentage inhibition of the agonist response against the incubation time with this compound.
-
The optimal incubation time is the point at which the inhibitory effect of this compound reaches a plateau.
-
Visualizations
Signaling Pathways
Caption: Gs-protein coupled signaling pathway of the 5-HT₄ receptor.
Caption: G-protein independent Src-mediated signaling of the 5-HT₄ receptor.
Experimental Workflow
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 6. The bicarbonate ion concentration of Krebs-Henseleit solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
How to minimize SB 207710 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and use of SB 207710, a selective 5-HT4 receptor antagonist, with a focus on minimizing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For aqueous experimental buffers, it is crucial to first prepare a concentrated stock in an organic solvent and then dilute it to the final aqueous concentration. Direct dissolution in aqueous buffers may be challenging and can affect stability.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Stock solutions of this compound in anhydrous organic solvents should be stored at -20°C or -80°C to maximize long-term stability. Aqueous solutions for immediate experimental use should be prepared fresh on the day of the experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Many organic compounds are light-sensitive. To prevent potential photodegradation, it is recommended to protect all solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: Can I freeze and thaw my this compound stock solution repeatedly?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and introduction of moisture into the stock solution. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues that may arise from the degradation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in an anhydrous solvent. Minimize exposure to light and extreme pH. |
| Precipitate formation in aqueous solution. | Poor solubility or degradation product precipitation. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not exceed recommended limits for your assay. Prepare aqueous solutions fresh and use them promptly. Consider sonication to aid dissolution. |
| Loss of antagonist activity over time in a multi-day experiment. | Instability of this compound in the experimental buffer at room temperature or 37°C. | If possible, design experiments to be completed within a single day. If longer incubation times are necessary, perform a stability study of this compound in your specific experimental buffer at the required temperature to determine its degradation rate. |
Illustrative Stability of a Similar Small Molecule Antagonist in Solution
The following table provides an illustrative example of the stability of a hypothetical small molecule antagonist under various storage conditions. Note: This data is for illustrative purposes only and is based on general principles of small molecule stability. Actual stability of this compound may vary.
| Storage Condition | Solvent | Concentration | % Purity after 1 week | % Purity after 4 weeks |
| -80°C | DMSO | 10 mM | >99% | >99% |
| -20°C | DMSO | 10 mM | >99% | 98% |
| 4°C | DMSO | 10 mM | 98% | 95% |
| Room Temperature | DMSO | 10 mM | 95% | 85% |
| 4°C | Aqueous Buffer (pH 7.4) | 10 µM | 90% | 70% |
| Room Temperature | Aqueous Buffer (pH 7.4) | 10 µM | 80% | 50% |
Experimental Protocols
Detailed Methodology: Radioligand Receptor Binding Assay for 5-HT4 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor.
Materials:
-
Cell Membranes: Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 receptor agonist).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 10 µM Serotonin).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields optimal signal-to-noise ratio (to be determined in preliminary experiments).
-
Dilute [³H]-GR113808 in assay buffer to a final concentration at or below its Kd for the 5-HT4 receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-GR113808, and 100 µL of the diluted cell membranes.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]-GR113808, and 100 µL of the diluted cell membranes.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [³H]-GR113808, and 100 µL of the diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Simplified signaling pathway of the 5-HT4 receptor and the antagonistic action of this compound.
Interpreting unexpected results in SB 207710 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 207710, a potent and selective 5-HT₄ receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that acts as a highly potent and selective antagonist for the serotonin 4 receptor (5-HT₄R). Its primary mechanism of action is to bind to the 5-HT₄ receptor and block the effects of serotonin (5-HT) and other 5-HT₄ agonists. This blockade prevents the activation of downstream signaling pathways, such as the adenylyl cyclase pathway.
Q2: In what types of experimental models has this compound been used?
A2: this compound has been utilized in a variety of in vitro and ex vivo experimental models, including isolated tissue preparations from different species. Commonly studied tissues include the rat esophagus, guinea pig ileum, and human colon to investigate its effects on smooth muscle function and peristalsis.[1] It has also been used in radioligand binding studies, for example, in the piglet right atrium, to characterize 5-HT₄ receptor density and affinity.[2][3]
Q3: What are the reported binding affinities (pKb, pKd) for this compound?
A3: The reported affinity of this compound for the 5-HT₄ receptor is high, though values can vary depending on the tissue and experimental conditions. The following table summarizes some reported values:
| Parameter | Species/Tissue | Value | Reference |
| pKb | Rat oesophagus | 10.9 ± 0.1 | [1] |
| pA2 | Guinea-pig ileum | 9.9 ± 0.2 | [1] |
| pKb | Piglet right atrium | 9.8 | [2][3] |
| pKd | Piglet right atrium | 10.1 | [2][3] |
Q4: Are there known species-specific differences in the effects of this compound?
A4: Yes, the function and effects mediated by the 5-HT₄ receptor can exhibit complexity and vary between species and even different anatomical regions within the same species. For instance, the density and localization of 5-HT₄ receptors can differ, which may lead to variations in the observed effects of this compound.
Troubleshooting Guide
This guide addresses potential unexpected results and provides troubleshooting suggestions for common experimental issues.
Inconsistent or No Antagonist Effect Observed
Problem: this compound does not produce the expected antagonist effect on 5-HT-induced responses.
Possible Causes & Solutions:
-
Compound Stability:
-
Troubleshooting: Ensure that this compound stock solutions are prepared and stored correctly. Some compounds can be unstable in certain solvents or at specific pH ranges over time. It is advisable to prepare fresh solutions for each experiment.
-
-
Incorrect Concentration:
-
Troubleshooting: Verify the calculations for your dilutions. Given its high potency, even small errors in concentration can significantly impact the results. Perform a concentration-response curve to ensure you are using an effective concentration range.
-
-
Tissue Viability:
-
Troubleshooting: In isolated tissue experiments, ensure the tissue is healthy and responsive. Perform a standard agonist challenge (e.g., with carbachol or KCl) at the beginning and end of the experiment to confirm tissue viability.
-
-
Receptor Desensitization/Internalization:
-
Troubleshooting: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization or internalization. Ensure adequate washout periods between agonist applications.
-
High Non-Specific Binding in Radioligand Assays
Problem: In radioligand binding assays with [¹²⁵I]this compound, a high level of non-specific binding is observed, obscuring the specific binding signal.
Possible Causes & Solutions:
-
Inadequate Blocking:
-
Troubleshooting: Ensure that appropriate blocking agents are used to minimize binding to non-receptor sites. Common blocking agents include bovine serum albumin (BSA) or using a high concentration of a non-labeled ligand to define non-specific binding.
-
-
High Radioligand Concentration:
-
Troubleshooting: Using too high a concentration of the radioligand can lead to increased non-specific binding. It is recommended to use a concentration at or below the Kd value for the receptor.
-
-
Suboptimal Washing Steps:
-
Troubleshooting: Inadequate washing after incubation can leave unbound radioligand, contributing to high background. Optimize the number and duration of wash steps with ice-cold buffer.
-
-
Filtration vs. Centrifugation:
-
Troubleshooting: The method used to separate bound from free radioligand can impact results. Filtration methods can sometimes result in high background binding to the filters. If this is an issue, consider switching to a centrifugation-based method.
-
Discrepancy Between Binding Affinity and Functional Potency
Problem: The measured functional antagonist potency (e.g., pA₂) of this compound is significantly different from its binding affinity (pKd).
Possible Causes & Solutions:
-
Different Receptor States:
-
Interpretation: This may not be an experimental error. It has been observed that the agonist potency of some ligands can be lower than their binding affinity, suggesting that the receptor may exist in different conformational states for activation and blockade. This is a valid and interesting scientific finding.
-
-
Complex Tissue Response:
-
Interpretation: In functional assays using whole tissues, the observed response is the result of a complex interplay of various cell types and signaling pathways. The measured functional potency may not directly reflect the affinity at the receptor level due to these complexities.
-
Experimental Protocols
Radioligand Binding Assay (Membrane Preparation)
This is a generalized protocol and may require optimization for specific tissues or cell lines.
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [¹²⁵I]this compound (at a concentration close to its Kd), and either buffer (for total binding) or a high concentration of a non-labeled 5-HT₄ antagonist (e.g., 10 µM unlabeled this compound) for determining non-specific binding.
-
For competition assays, add varying concentrations of the competing ligand.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition experiments, determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
-
Functional Assay in Isolated Tissue (e.g., Guinea Pig Ileum)
This protocol describes a typical organ bath experiment to assess the antagonist effect of this compound.
-
Tissue Preparation:
-
Isolate a segment of the guinea pig distal ileum and place it in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.
-
Test the viability of the tissue by inducing a contraction with a standard agonist like carbachol or KCl.
-
-
Schild Analysis:
-
Establish a cumulative concentration-response curve for serotonin (5-HT).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, re-establish the 5-HT concentration-response curve.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of 5-HT in the presence of the antagonist to the EC₅₀ of 5-HT in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
References
Technical Support Center: SB 207710 Vehicle Selection for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 207710. The focus is on the critical step of selecting an appropriate vehicle for in vivo studies, a common challenge for poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection important?
This compound is a potent and selective 5-HT4 receptor antagonist. For in vivo studies, proper vehicle selection is crucial to ensure the compound remains solubilized and stable for administration, typically intravenously. An inappropriate vehicle can lead to precipitation of the compound, causing inaccurate dosing, embolism, and adverse reactions in the animal model, thereby compromising the experimental results.
Q2: What are the main challenges in formulating this compound for in vivo studies?
Like many small molecule drugs, this compound is likely poorly soluble in aqueous solutions such as saline. The primary challenge is to develop a formulation that can be safely administered, usually via intravenous injection, while maintaining the compound in solution.
Q3: Are there any published vehicles for this compound in vivo administration?
While several studies report the intravenous administration of radioiodinated this compound in rats and monkeys for imaging studies, the specific vehicle composition is often not detailed in the publications. Therefore, researchers typically need to develop a suitable formulation based on the physicochemical properties of the compound and general formulation principles for poorly water-soluble drugs.
Q4: What are some common vehicles used for poorly water-soluble compounds in rats?
For intravenous administration of poorly soluble compounds in preclinical studies, co-solvent systems are frequently employed. These mixtures increase the solubility of lipophilic drugs. Common components include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized due to potential toxicity.
-
Polyethylene glycols (PEGs): Such as PEG300 and PEG400, are common co-solvents.
-
Propylene glycol (PG): Another widely used co-solvent.
-
Ethanol: Can be used in small percentages to aid dissolution.
-
Surfactants: Such as Tween 80 or Solutol HS 15, can be included to improve and maintain solubility.
-
Aqueous buffers: To control the pH of the final formulation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon adding this compound to the vehicle | The solubility of this compound in the chosen vehicle is too low. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Gently warm the mixture while stirring.- Sonication can also aid in dissolution.- Consider adding a surfactant to the vehicle composition. |
| Precipitation upon dilution with aqueous media (e.g., saline) | The compound is "crashing out" of the co-solvent mixture as the polarity increases. This is a common issue with water-miscible organic solvents. | - Increase the concentration of the co-solvent or surfactant in the final formulation.- Prepare a more concentrated stock solution in the organic solvent and perform a smaller dilution into the aqueous phase just before administration.- Evaluate a different co-solvent system that is more robust to aqueous dilution. |
| Adverse events in animals post-injection (e.g., distress, lethargy) | The vehicle itself may be causing toxicity or irritation. High concentrations of DMSO or other organic solvents can be problematic. | - Reduce the concentration of the organic co-solvents to the lowest effective level.- Administer the dose as a slow intravenous infusion rather than a rapid bolus to allow for rapid dilution in the bloodstream.- Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 4.5-8.0). |
| Inconsistent or unexpected experimental results | The drug may not be fully bioavailable due to precipitation in the bloodstream after injection. | - Before in vivo studies, perform a simple in vitro test by adding a small volume of the final formulation to a larger volume of plasma or saline to check for precipitation.- If precipitation is observed, the formulation needs to be optimized further (see solutions for precipitation). |
Recommended Vehicle Compositions for Poorly Soluble Compounds
The following table summarizes vehicle compositions that have been successfully used for the intravenous administration of poorly soluble compounds in rats and could serve as a starting point for formulating this compound.
| Vehicle Component | Concentration Range | Notes |
| DMSO | 5 - 20% | Use the lowest concentration necessary to achieve dissolution. |
| PEG 300 / PEG 400 | 30 - 60% | Often used as the main co-solvent. |
| Propylene Glycol (PG) | 20 - 40% | Can be used in combination with PEGs. |
| Ethanol | 5 - 15% | Can help with initial dissolution. |
| Tween 80 / Solutol HS 15 | 1 - 10% | Surfactants to improve and maintain solubility. |
| Saline or Buffer | q.s. to 100% | Used to dilute the organic solvent mixture and adjust the final volume. |
Example Formulations:
-
Formulation A: 10% DMSO, 40% PEG400, 50% Saline
-
Formulation B: 15% DMSO, 85% PEG300
-
Formulation C: 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol (PEG-400)
Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several glass vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different vehicle or co-solvent (e.g., DMSO, PEG400, Ethanol).
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility.
-
This screen will help identify the most promising solvents for this compound.
Protocol 2: Preparation of a Co-Solvent Formulation for Intravenous Injection
-
Based on the solubility screen, prepare the desired co-solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Weigh the required amount of this compound to achieve the target concentration.
-
First, dissolve the this compound in the DMSO component of the vehicle. Gentle warming or sonication may be used if necessary.
-
Once fully dissolved, add the PEG400 and mix thoroughly.
-
Finally, slowly add the saline or buffer while continuously mixing to bring the formulation to the final volume.
-
Visually inspect the final solution for any signs of precipitation.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any potential particulates before injection.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT4 receptor antagonist.
Caption: A workflow for selecting a suitable vehicle for in vivo studies.
Validation & Comparative
A Comparative Analysis of 5-HT4 Receptor Antagonists: SB 207710 and RS 39604
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-HT4 receptor antagonists, SB 207710 and RS 39604. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes. Its widespread distribution has made it an attractive target for therapeutic intervention in a range of disorders. Potent and selective antagonists are invaluable tools for elucidating the physiological roles of the 5-HT4 receptor and for the development of novel therapeutics. This guide focuses on a comparative evaluation of two such antagonists: this compound and RS 39604.
Mechanism of Action
Both this compound and RS 39604 are competitive antagonists at the 5-HT4 receptor.[1][2] They bind to the receptor and prevent its activation by the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT). This blockade inhibits the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and RS 39604 based on available experimental data. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited; therefore, caution should be exercised when comparing absolute values across different studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | This compound | RS 39604 | Reference(s) |
| pKi | Not widely reported | 9.1 (guinea pig striatal membranes) | [1] |
| pKB | 9.8 (piglet right atrium, 5-HT-evoked tachycardia); 10.1 (human right atrial appendage, 5-HT-induced inotropic effects) | Not widely reported | [2] |
| pA2 | 9.9 ± 0.2 (guinea-pig ileum, 5-HT-induced facilitation) | 9.3 (rat isolated oesophagus, 5-HT-induced relaxation); 9.1 (guinea-pig isolated ileal mucosa, 5-MeOT-induced increase in short-circuit current) | [1][3] |
| pKD | 10.1 (piglet right atrium, using [¹²⁵I]-SB 207710) | Not reported | [2] |
Table 2: In Vivo Potency
| Parameter | This compound | RS 39604 | Reference(s) |
| ID50 | Not reported | 4.7 µg/kg, i.v. (5-HT-induced tachycardia in micropigs); 254.5 µg/kg, i.duod. (5-HT-induced tachycardia in micropigs) | [1] |
Table 3: Selectivity Profile of RS 39604
| Receptor/Site | pKi |
| 5-HT1A | < 6.5 |
| 5-HT2C | < 6.5 |
| 5-HT3 | < 6.5 |
| alpha 1c | < 6.5 |
| D1 | < 6.5 |
| D2 | < 6.5 |
| M1 | < 6.5 |
| M2 | < 6.5 |
| AT1 | < 6.5 |
| B1 | < 6.5 |
| Opioid mu | < 6.5 |
| sigma 1 | 6.8 |
| sigma 2 | 7.8 |
| Data from Hegde et al., 1995.[1] |
This compound is also described as a highly selective 5-HT4 receptor antagonist.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the characterization of 5-HT4 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compound (e.g., RS 39604) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 ligand (e.g., unlabeled GR113808 or serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT4 ligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Schild Analysis)
Objective: To determine the potency (pA2) and mode of antagonism of a test compound in a functional tissue-based assay.
Materials:
-
Isolated tissue preparation known to exhibit a 5-HT4 receptor-mediated response (e.g., rat isolated oesophagus, guinea pig ileum).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic transducer and data acquisition system.
-
5-HT (agonist).
-
Test compound (e.g., this compound or RS 39604) at various concentrations.
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve to 5-HT.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist for a predetermined period.
-
Construct a second cumulative concentration-response curve to 5-HT in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Measure the rightward shift of the 5-HT concentration-response curve caused by each concentration of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild plot, representing the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Visualizations
5-HT4 Receptor Signaling Pathway
Caption: Simplified 5-HT4 receptor signaling pathway and antagonist blockade.
General Experimental Workflow for Antagonist Characterization
Caption: General workflow for the pharmacological characterization of a 5-HT4 antagonist.
Conclusion
Both this compound and RS 39604 are potent and selective 5-HT4 receptor antagonists. Based on the available data, this compound appears to exhibit particularly high affinity in functional assays conducted in cardiac tissues. RS 39604 has been extensively characterized for its selectivity against a broad range of other receptors and has demonstrated in vivo efficacy via different routes of administration.
The choice between these two compounds will ultimately depend on the specific research question and experimental model. For studies requiring a well-documented selectivity profile and proven oral or intraduodenal activity in vivo, RS 39604 may be a suitable choice. For investigations focusing on the 5-HT4 receptor in cardiac preparations or requiring a radiolabeled antagonist for imaging studies, this compound presents a strong option. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.
References
- 1. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Selective 5-HT4 Antagonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of key selective 5-HT4 receptor antagonists, designed for researchers, scientists, and professionals in drug development. The information presented herein is collated from preclinical studies to facilitate an objective evaluation of these pharmacological tools.
Introduction to 5-HT4 Receptor Antagonists
The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP). Selective antagonists of the 5-HT4 receptor are invaluable tools for elucidating the receptor's role in health and disease and hold therapeutic potential for conditions such as irritable bowel syndrome (IBS) and atrial fibrillation. This guide focuses on a head-to-head comparison of prominent selective 5-HT4 antagonists: Piboserod (SB-207266), GR 113808, GR 125487, RS 39604, and SB-204070.
Comparative Pharmacological Data
The following tables summarize the binding affinity, selectivity, and functional antagonist potency of the selected 5-HT4 receptor antagonists. Data is compiled from various in vitro studies to provide a comparative overview.
Table 1: Binding Affinity (Ki in nM) for Human 5-HT4 Receptors
| Compound | Ki (nM) for human 5-HT4 Receptor | Reference(s) |
| Piboserod (SB-207266) | ~0.1 - 1.5 | [1][2] |
| GR 113808 | 0.15 (Kd) | [3] |
| GR 125487 | 0.19 (porcine) | [4] |
| RS 39604 | ~0.08 (pKi = 9.1) | [5] |
| SB-204070 | ~0.01 (pKi = 10.9) | [5] |
Table 2: Selectivity Profile (Ki in nM or pKi) against Other Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 | Other Notable Receptors | Reference(s) |
| Piboserod (SB-207266) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | High selectivity | [6] |
| GR 113808 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | pKi = 6.0 | High selectivity over a range of other receptors | [3] |
| RS 39604 | pKi < 6.5 | - | - | - | pKi < 6.5 | pKi < 6.5 | Low affinity for α1c, D1, D2, M1, M2, AT1, B1, and μ-opioid receptors. Moderate affinity for σ1 (pKi=6.8) and σ2 (pKi=7.8) | [5][7] |
| SB-204070 | >5000-fold selectivity | - | >5000-fold selectivity | >5000-fold selectivity | >5000-fold selectivity | >5000-fold selectivity | High selectivity over GABAA, BDZ, TBPS, A1 adenosine, α1, α2, β1, β2 adrenoceptors, and D1, D2, D3 dopamine receptors | [8] |
Note: A higher fold selectivity or a lower Ki value for off-target receptors indicates greater selectivity.
Table 3: Functional Antagonist Potency
| Compound | Assay Type | Preparation | Agonist | Potency (pA2 / KB / IC50) | Reference(s) |
| Piboserod (SB-207266) | Contraction Assay | Human detrusor muscle | 5-HT | KB = 0.56 nM | [9] |
| GR 113808 | Contraction Assay | Human colonic muscle | 5-HT | pKB = 9.43 | [3] |
| Relaxation Assay | Rat oesophagus | 5-HT | pA2 = 9.3 | ||
| cAMP Accumulation | CHO cells (human 5-HT4E) | - | IC50 = 0.21 nM | [5] | |
| RS 39604 | Relaxation Assay | Rat oesophagus | 5-HT | pA2 = 9.3 | [5] |
| Short-circuit current | Guinea-pig ileal mucosa | 5-MeOT | pA2 = 9.1 | [5] | |
| SB-204070 | Contraction Assay | Guinea-pig distal colon | 5-HT | Apparent pA2 = 10.8 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.
Caption: 5-HT4 receptor signaling cascade and antagonist inhibition.
Caption: Workflow for in vitro characterization of 5-HT4 antagonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]GR113808 (specific activity ~80 Ci/mmol).
-
Non-specific determinant: Unlabeled GR 113808 (10 µM).
-
Test compounds (selective 5-HT4 antagonists).
-
96-well microplates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT4 receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
To each well of a 96-well plate, add:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled GR 113808 (for non-specific binding) or varying concentrations of the test compound.
-
50 µL of [3H]GR113808 (final concentration ~0.2 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [3H]GR113808 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Measurement)
Objective: To determine the functional potency (IC50) of a test compound in antagonizing 5-HT-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4, and 0.1% BSA.
-
Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Agonist: Serotonin (5-HT).
-
Test compounds (selective 5-HT4 antagonists).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Preparation:
-
Plate CHO-K1 cells expressing the human 5-HT4 receptor in 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing 500 µM IBMX and incubate for 30 minutes at 37°C.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of the test compound to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of 5-HT (typically the EC80 concentration for cAMP production) to all wells except the basal control.
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF).
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist's inhibition of 5-HT-stimulated cAMP production.
-
Determine the IC50 value by non-linear regression analysis.
-
Isolated Guinea Pig Ileum Assay
Objective: To determine the functional antagonist potency (pA2) of a test compound in a native tissue preparation.
Materials:
-
Male guinea pig (250-350 g).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Agonist: Serotonin (5-HT).
-
Test compounds (selective 5-HT4 antagonists).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Cleanse the segment and mount it in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of 1 g.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
-
Antagonist Incubation:
-
Obtain a cumulative concentration-response curve for 5-HT to establish a baseline.
-
Wash the tissue and incubate with a fixed concentration of the test antagonist for 30 minutes.
-
-
Agonist Challenge:
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for 5-HT.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the rightward shift in the 5-HT concentration-response curve caused by the antagonist.
-
Construct a Schild plot (log(concentration ratio - 1) vs. log[antagonist concentration]).
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist concentration-response curve. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Studies
Direct head-to-head in vivo comparative studies of these selective 5-HT4 antagonists are limited in the published literature. However, individual antagonists have been used in various animal models to investigate the physiological roles of the 5-HT4 receptor. For example, GR 113808 has been shown to reduce ethanol intake in alcohol-preferring rats[10]. Piboserod has been evaluated for its effects on gastrointestinal motor and sensory function in humans and was noted to have a tendency to delay colonic transit. RS 39604 has been shown to be orally active and long-lasting in vivo, inhibiting 5-HT-induced tachycardia in micropigs and 5-hydroxytryptophan-induced diarrhea in mice[5]. These studies highlight the potential for these antagonists to modulate 5-HT4 receptor function in a whole-organism context, but further direct comparative studies are needed to delineate their relative in vivo efficacy and pharmacokinetic/pharmacodynamic profiles.
Conclusion
This guide provides a comparative analysis of key selective 5-HT4 receptor antagonists based on available preclinical data. Piboserod, GR 113808, GR 125487, RS 39604, and SB-204070 all exhibit high affinity for the 5-HT4 receptor. Their selectivity profiles and functional potencies show some variation, which may be leveraged for specific research applications. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other novel 5-HT4 receptor antagonists. The choice of the most suitable antagonist will depend on the specific experimental context, including the desired level of selectivity, the required potency, and the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS 39604 hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 4. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin enhances depolarizing spontaneous fluctuations, excitability, and ongoing activity in isolated rat DRG neurons via 5-HT4 receptors and cAMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SB 207710 for the 5-HT4 Receptor: A Comparative Guide
This guide provides a detailed comparison of SB 207710's performance against other alternatives, supported by experimental data, to validate its high specificity for the serotonin 5-HT4 receptor. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding of this compound as a pharmacological tool.
Introduction to this compound and Receptor Specificity
This compound is a potent and highly selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] The 5-HT4 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gs/adenylyl cyclase pathway, is a key modulator of gastrointestinal motility and cognitive functions.[2][3] In drug development and pharmacological research, the specificity of a ligand—its ability to bind to its intended target with high affinity while having low affinity for other receptors—is paramount. Lack of selectivity can lead to off-target effects, confounding experimental results and causing adverse events in clinical applications, as seen with earlier, less selective 5-HT4 agonists like cisapride and tegaserod.[4][5] This guide examines the experimental evidence that establishes this compound as a highly specific tool for studying 5-HT4 receptor function.
Data Presentation: Quantifying Specificity and Potency
The specificity of this compound is demonstrated by its high affinity for the 5-HT4 receptor, as indicated by functional antagonism studies across various tissue preparations. The data below compares this compound to other 5-HT4 antagonists, highlighting its superior potency.
Table 1: Functional Antagonist Affinity of this compound at the 5-HT4 Receptor
| Compound | Preparation | Agonist | Antagonist Affinity (pA₂ / pKᴇ) | Reference |
| This compound | Human Right Atrial Appendage | 5-HT | 10.1 (pKᴇ) | [1] |
| This compound | Rat Isolated Oesophagus | 5-HT | 10.9 ± 0.1 (pKᴇ) | [6] |
| This compound | Guinea-Pig Ileum (Peristaltic Reflex) | 5-HT | 9.9 ± 0.2 (pA₂) | [6] |
Note: pA₂ and pKᴇ are measures of antagonist potency. A higher value indicates greater affinity.
Table 2: Comparative Potency of 5-HT4 Receptor Antagonists in Rat Oesophagus
| Compound | Antagonist Affinity (pKᴇ) | Relative Potency | Reference |
| This compound | 10.9 ± 0.1 | ~25x vs SB 205008 | [6] |
| SB 205008 | 9.5 ± 0.1 | ~3x vs SB 203186 | [6] |
| SB 203186 | 9.0 ± 0.1 | Baseline | [6] |
Key Experimental Protocols
The validation of this compound's specificity relies on robust experimental methodologies, primarily radioligand binding assays and functional antagonism studies in isolated tissues.
1. Radioligand Binding Assay Protocol (General)
This method is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled compound (this compound) with a radiolabeled ligand known to bind to the 5-HT4 receptor, such as [³H]-GR113808.[9][10]
-
Membrane Preparation:
-
Tissues (e.g., guinea-pig striatum) or cells expressing the 5-HT4 receptor (e.g., transfected COS-7 cells) are homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).[11]
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.[11]
-
-
Binding Assay:
-
The assay is performed in a final volume of 500 µL containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[10]
-
A fixed concentration of the radioligand ([³H]-GR113808) is added to each well.[11]
-
Increasing concentrations of the competing ligand (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 20 µM GR113808).[11]
-
The mixture is incubated (e.g., 60 minutes at room temperature) to reach equilibrium.[10]
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free.
-
Filters are washed with ice-cold buffer to remove non-specifically bound ligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The IC₅₀ value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. Functional Antagonism Assay Protocol (Isolated Tissue)
This method assesses the ability of an antagonist to inhibit the functional response induced by an agonist in a specific tissue known to express the target receptor.
-
Tissue Preparation:
-
An appropriate tissue, such as the rat oesophagus, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The tissue is pre-contracted with an agent like carbachol to induce a stable tone.[6]
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to a 5-HT4 agonist (e.g., 5-HT) is established to determine its EC₅₀ (the concentration that produces 50% of the maximal response).[6]
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a set period.
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis (Schild Analysis):
-
The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, this plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA₂ value, a measure of the antagonist's affinity.
-
Visualizations: Pathways and Protocols
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: 5-HT4 receptor signaling pathway and point of inhibition by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical workflow for determining antagonist affinity via Schild analysis.
Conclusion
The experimental data strongly validate this compound as a pharmacological tool of high specificity and potency for the 5-HT4 receptor. Its pA₂ and pKᴇ values, consistently in the high nanomolar to picomolar range (pA₂/pKᴇ ≈ 10-11), demonstrate a very high affinity for its target.[1][6] When compared with other antagonists, this compound shows significantly greater potency.[6] This high degree of specificity, inferred from its potent and competitive antagonism in functional assays, makes this compound an invaluable asset for elucidating the physiological and pathological roles of the 5-HT4 receptor, minimizing the risk of confounding data from off-target interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT4 receptor agonists: similar but not the same [pubmed.ncbi.nlm.nih.gov]
- 5. graphyonline.com [graphyonline.com]
- 6. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 11. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Behavioral Experiments: A Comparative Guide to the 5-HT4 Antagonist SB 207710
For researchers, scientists, and drug development professionals, ensuring the reproducibility of behavioral experiments is paramount for the validity and translation of findings. This guide provides a comparative overview of the selective 5-HT4 receptor antagonist, SB 207710, and its alternatives, with a focus on methodologies to enhance experimental reproducibility. While direct comparative data on the reproducibility of this compound in widely used behavioral assays remains limited in published literature, this guide synthesizes available information on its pharmacological profile and outlines best practices for consistent and reliable behavioral research.
Understanding this compound and the 5-HT4 Receptor
This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. The 5-HT4 receptor, a G-protein coupled receptor, is predominantly coupled to a Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is implicated in a variety of physiological processes, including learning, memory, and mood.
Alternatives to this compound
Several other selective 5-HT4 receptor antagonists are utilized in behavioral research. These include:
-
SB 204070
-
GR 113808
-
SB 205008
-
SB 203186
While these compounds share the same primary mechanism of action, they may differ in their potency, selectivity, and pharmacokinetic profiles, which can influence their behavioral effects and the consistency of experimental outcomes.
Comparative Data of 5-HT4 Antagonists
One study investigated the anxiolytic-like effects of SB 204070 and GR 113808 in the elevated plus-maze test. Both compounds were found to exhibit anxiolytic-like properties, although their effects were described as "limited and less consistent" than those of classic anxiolytics like diazepam. This suggests that while effective, the behavioral responses to these 5-HT4 antagonists may show some variability.
Another study provides a comparison of the antagonist potencies (pKB values) of this compound, SB 205008, and SB 203186 in antagonizing 5-HT-induced relaxation in the rat oesophagus.
| Compound | pKB (inhibition of 5-HT in rat oesophagus) |
| This compound | 10.9 ± 0.1 |
| SB 205008 | 9.5 ± 0.1 |
| SB 203186 | 9.0 ± 0.1 |
This table summarizes the antagonist potencies of three 5-HT4 antagonists. A higher pKB value indicates a higher antagonist potency.
Experimental Protocols for Ensuring Reproducibility
The reproducibility of behavioral experiments is influenced by numerous factors beyond the choice of pharmacological agent. Adherence to detailed and standardized protocols is critical. Below are key considerations and example protocols for two common behavioral assays.
General Principles for Enhancing Reproducibility:
-
Animal Husbandry and Environment: Maintain consistent and well-documented housing conditions, including temperature, humidity, light-dark cycle, and cage enrichment.
-
Animal Handling: Habituate animals to the experimenter and handling procedures to minimize stress-induced variability.
-
Experimental Blinding: The experimenter should be blind to the treatment conditions to prevent unconscious bias in data collection and analysis.
-
Randomization: Randomly assign animals to treatment groups to minimize systematic differences between groups.
-
Detailed Reporting: Follow the ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of experimental details.
Key Behavioral Experiment Protocols:
1. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage indicates lower anxiety-like behavior.
2. Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is used to evaluate an animal's ability to recognize a novel object in a familiar environment. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for a set period on consecutive days to familiarize it with the environment.
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Test Phase: After a retention interval (which can be varied to test short-term or long-term memory), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the standardization and understanding of these experiments, the following diagrams, created using the DOT language, illustrate a general workflow for ensuring reproducibility and the signaling pathway of the 5-HT4 receptor.
Cross-Validation of SB 207710 Effects with 5-HT4 Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SB 207710, a potent and selective 5-HT4 receptor antagonist, with the phenotype of 5-HT4 receptor knockout (KO) mouse models. Cross-validation of pharmacological agents with genetic models is a crucial step in target validation, ensuring that the observed effects of a compound are indeed mediated by its intended target. While direct experimental data on the administration of this compound to 5-HT4 KO mice is not extensively available in published literature, this guide synthesizes known data on this compound's properties and the established characteristics of 5-HT4 KO mice, alongside findings from studies using other 5-HT4 receptor antagonists in these models. This comparative analysis serves as a valuable resource for researchers investigating the role of the 5-HT4 receptor in various physiological and pathological processes.
Pharmacological Profile of this compound
This compound is a highly potent and selective antagonist for the 5-HT4 receptor. Its high affinity makes it an excellent tool for studying the physiological functions of this receptor.
Table 1: In Vitro Antagonist Affinity of this compound at the 5-HT4 Receptor
| Preparation | Agonist | pKB / pA2 Value | Reference |
| Rat Oesophagus (Carbachol-contracted) | 5-HT | 10.9 ± 0.1 | [1] |
| Guinea-pig Ileum (Peristaltic Reflex) | 5-HT | 9.9 ± 0.2 | [1] |
| Human Atrial Appendage | 5-HT | 10.1 | [2] |
| Piglet Right Atrium | 5-HT | 9.8 | [2][3] |
Table 2: Radioligand Binding Properties of [¹²⁵I]-SB 207710
| Tissue | pKD Value | Bmax (fmol/mg protein) | Reference |
| Piglet Right Atrium | 10.1 | Not specified | [2][3] |
Phenotype of 5-HT4 Receptor Knockout Mice
The generation of mice lacking the 5-HT4 receptor (5-HT4 KO) has been instrumental in elucidating the in vivo functions of this receptor. These animals are viable and fertile, with no gross anatomical abnormalities, but exhibit distinct physiological and behavioral alterations.
Table 3: Comparison of Phenotypes in Wild-Type vs. 5-HT4 Receptor Knockout Mice
| Feature | Wild-Type (WT) Mice | 5-HT4 Receptor Knockout (KO) Mice | Reference |
| Gastrointestinal Motility | Normal colonic motility. Prokinetic effects observed with 5-HT4 agonists. | Abnormally slow colonic motility. Lack of prokinetic effect with 5-HT4 agonists. | Inferred from studies with other 5-HT4 ligands. |
| Enteric Nervous System | 5-HT4 agonists promote enteric neurogenesis and neuronal survival. | 5-HT4 agonists fail to induce enteric neurogenesis. | Inferred from studies with other 5-HT4 ligands. |
| Behavior (Anxiety/Depression) | 5-HT4 agonists show antidepressant-like effects (e.g., reduced immobility in Forced Swim Test). | 5-HT4 agonists do not produce antidepressant-like effects. | [4] |
| Response to Stress-Induced Anorexia | Susceptible to stress-induced anorexia, which can be blocked by 5-HT4 antagonists. | Hyposensitivity to anorexic stress. | [5] |
| Serotonergic System | Normal spontaneous electrical activity of dorsal raphe nucleus (DRN) 5-HT neurons. | Reduced spontaneous electrical activity of DRN 5-HT neurons. | Inferred from general 5-HT4 KO phenotype. |
Cross-Validation: Expected Effects of this compound in 5-HT4 KO Models
Based on the high selectivity of this compound for the 5-HT4 receptor, it is predicted that its pharmacological effects would be absent in 5-HT4 receptor knockout mice. The following table outlines the expected outcomes of administering this compound to both wild-type and 5-HT4 KO mice, based on studies with other selective 5-HT4 antagonists.
Table 4: Predicted Comparative Effects of this compound Administration
| Experimental Paradigm | Expected Effect in Wild-Type (WT) Mice | Expected Effect in 5-HT4 KO Mice | Rationale for Prediction |
| Blockade of 5-HT-induced relaxation in isolated oesophagus | Dose-dependent antagonism of 5-HT-induced relaxation. | No effect, as the target receptor is absent. | The effect is receptor-mediated. |
| Antagonism of 5-HT4 agonist-induced prokinetic effects | Reversal of the accelerated gastrointestinal transit. | No effect, as the agonist has no initial effect to antagonize. | Validates that the agonist's effect is on-target. |
| Reversal of 5-HT4 agonist-induced antidepressant-like behavior | Blockade of the reduction in immobility in the Forced Swim Test. | No effect, as the agonist does not alter the baseline behavior. | Confirms the behavioral effect is mediated by the 5-HT4 receptor. |
| Radioligand Binding ([¹²⁵I]-SB 207710) | Specific binding in 5-HT4 receptor-rich brain regions (e.g., striatum, hippocampus). | No specific binding should be observed. | Demonstrates the specificity of the radioligand for the 5-HT4 receptor.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (KD) and receptor density (Bmax) of a radioligand for the 5-HT4 receptor.
Protocol:
-
Tissue Preparation: Brain regions (e.g., striatum, hippocampus) from wild-type and 5-HT4 KO mice are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane preparation) is washed and resuspended in the assay buffer.
-
Binding Assay: Membrane preparations are incubated with increasing concentrations of [¹²⁵I]-SB 207710 in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled 5-HT4 ligand (e.g., unlabeled this compound or GR113808).
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression to determine the KD and Bmax values.
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity in mice.
Protocol:
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: On the test day, mice are administered this compound (or vehicle) and/or a 5-HT4 agonist at a specified time before the test.
-
Test Session: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded during the last 4 minutes of the session.
-
Data Analysis: The total time of immobility is compared between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.[4]
Mandatory Visualizations
Signaling Pathways of the 5-HT4 Receptor
Caption: 5-HT4 receptor signaling pathways.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validation.
References
- 1. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. [Feeding disorders in 5-HT4 receptor knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of 5-HT4 receptors in the postmortem human brain--an autoradiographic study using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of SB 207710, a Selective 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SB 207710, a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its performance is benchmarked against other notable 5-HT4 receptor antagonists, supported by experimental data and detailed methodologies to aid in the evaluation and design of future research.
Introduction to this compound
This compound is a high-affinity antagonist for the 5-HT4 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including gastrointestinal motility and cognitive function.[1] Its high selectivity makes it a valuable pharmacological tool for elucidating the role of the 5-HT4 receptor in health and disease.[2] This guide will delve into its efficacy both in controlled laboratory settings and within living organisms.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound in comparison to other selective 5-HT4 receptor antagonists.
Table 1: In Vitro Affinity and Potency of 5-HT4 Receptor Antagonists
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | pKB | 10.1 | Human right atrial appendage | [3] |
| pKB | 9.8 | Piglet sinoatrial node | [4][5] | |
| pKD | 10.1 | Piglet right atrium ([125I]-SB 207710) | [4] | |
| pKB | 10.9 | Rat oesophagus | [6] | |
| pA2 | 9.9 | Guinea-pig ileum | [6] | |
| GR 113808 | pKi | ~9.4 | Cloned human 5-HT4 receptors | |
| pKB | 9.43 | Human colonic muscle | ||
| pA2 | 9.3 | Rat oesophagus | [7] | |
| GR 125487 | Kd | 0.1 nM | Not specified | [8] |
| Ki | 0.19 nM | Porcine 5-HT4 receptors | ||
| pKB | 10.12 | Human large intestinal circular muscle | [9] | |
| RS 23597-190 | pA2 | 7.8 | Rat oesophageal muscularis mucosae | [10] |
| -log KB | 8.0 | Rat oesophageal muscularis mucosae | [10] | |
| RS 39604 | pKi | 9.1 | Guinea-pig striatal membranes | [11][12][13] |
| pA2 | 9.3 | Rat oesophagus | [14] | |
| pKB | 8.53 | Human large intestinal circular muscle | [9] |
Table 2: In Vivo Efficacy of 5-HT4 Receptor Antagonists
| Compound | Model | Effect | Species | Reference |
| This compound | SPECT Imaging | Effective radioligand for imaging brain 5-HT4 receptors | Cynomolgus monkey | [3] |
| GR 113808 | 5-methoxytryptamine-induced tachycardia | Potent antagonist | Anaesthetized piglet | [7] |
| GR 125487 | Metoclopramide-induced gastrokinesis | Complete blockade | Conscious rats | [15] |
| RS 23597-190 | 5-HT-induced tachycardia | Antagonized effect | Micropig | [16] |
| RS 39604 | 5-HTP-induced diarrhea | Dose-dependent inhibition (ID50 = 1.1 mg/kg, p.o.) | Conscious mice | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor or tissue homogenates known to express the receptor (e.g., guinea-pig striatum).[11][12][13]
-
Radioligand: [3H]-GR 113808, a high-affinity 5-HT4 antagonist.[14]
-
Test Compound: this compound or other comparator antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM serotonin).
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[17][18]
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[19]
In Vivo Functional Antagonism Assay Protocol (Tachycardia Model)
Objective: To assess the ability of a 5-HT4 receptor antagonist to block the physiological response to a 5-HT4 receptor agonist in a living animal.
Materials:
-
5-HT4 Agonist: 5-methoxytryptamine or serotonin.
-
Test Compound: this compound or other comparator antagonists.
-
Anesthetic: As per approved institutional animal care and use committee protocols.
-
Instrumentation: System for continuous monitoring of heart rate and blood pressure.
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters for drug administration (intravenous) and monitoring of cardiovascular parameters. Allow the animal to stabilize.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a sufficient period.
-
Antagonist Administration: Administer a single intravenous dose of the test compound (e.g., this compound) or vehicle.
-
Agonist Challenge: After a predetermined time for the antagonist to distribute, administer a dose of the 5-HT4 agonist known to produce a reliable tachycardic response.
-
Data Recording: Continuously monitor and record heart rate and blood pressure throughout the experiment.
-
Data Analysis: Compare the magnitude of the agonist-induced tachycardia in the presence and absence of the antagonist. Calculate the dose-ratio to determine the antagonist's potency (pA2 or -log KB).
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: In Vivo Functional Antagonism Workflow.
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR125487 | 5-HT4 receptor Antagoinst | MedChemExpress [medchemexpress.eu]
- 9. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RS 23597-190: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. rndsystems.com [rndsystems.com]
- 14. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT4 receptors mediating enhancement of contractility in canine stomach; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
SB 207710: A Comprehensive Comparison for the Development of Novel 5-HT4 Antagonists
For researchers and scientists in the field of drug development, the selection of an appropriate reference compound is a critical first step in the discovery of novel therapeutics. In the landscape of 5-HT4 receptor antagonists, SB 207710 has emerged as a potent and selective tool. This guide provides a detailed comparison of this compound with other notable 5-HT4 antagonists, supported by experimental data and protocols to aid in the evaluation and screening of new chemical entities.
This compound, chemically known as (1-butyl-4-piperidinyl)methyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a high-affinity antagonist for the 5-HT4 receptor.[1] Its well-characterized pharmacological profile makes it an excellent benchmark for assessing the potency and selectivity of new investigational compounds targeting this receptor.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and other commonly used 5-HT4 receptor antagonists, providing a basis for direct comparison of their in vitro potencies.
| Compound | Parameter | Species/Tissue | Value |
| This compound | pKB | Human Atrium | 10.1[1] |
| pKB | Piglet Atrium | 9.8[2] | |
| pA2 | Guinea-Pig Ileum | 9.9[3] | |
| pKD | Piglet Atrium | 10.1[2] | |
| GR 113808 | pKB | Human Atrium | ~9.4 |
| pA2 | Rat Oesophagus | 9.3 | |
| pKi | 5-HT3 Receptors | 6.0 | |
| SB 205008 | pKB | Rat Oesophagus | 9.5[3] |
| SB 203186 | pKB | Rat Oesophagus | 9.0[3] |
Understanding the 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists like this compound competitively bind to the receptor, preventing 5-HT from initiating this signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of novel compounds. Below are outlines for key experiments used to characterize 5-HT4 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the 5-HT4 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the 5-HT4 receptor (e.g., from transfected cell lines or native tissues like guinea pig striatum).
-
Radioligand, such as [³H]-GR113808.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Tissue)
This assay assesses the ability of a compound to inhibit the functional response mediated by 5-HT4 receptor activation in a native tissue environment.
Objective: To determine the pA2 or pKB of a test compound, which are measures of its antagonist potency.
Materials:
-
Isolated tissue preparation known to express functional 5-HT4 receptors (e.g., guinea pig ileum, rat esophagus).
-
Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and recording system.
-
5-HT (agonist).
-
Test compounds at various concentrations.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Obtain a cumulative concentration-response curve to 5-HT.
-
Wash the tissue and incubate with a known concentration of the test compound (antagonist) for a predetermined period.
-
Obtain a second concentration-response curve to 5-HT in the presence of the antagonist.
-
Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Analyze the parallel rightward shifts in the 5-HT concentration-response curves to calculate the pA2 or pKB value.
A Typical Workflow for Novel 5-HT4 Antagonist Discovery
The development of a novel 5-HT4 antagonist follows a structured workflow, from initial screening to lead optimization, with a reference compound like this compound used for validation at each stage.
Conclusion
This compound stands as a robust and reliable reference compound for the discovery and development of novel 5-HT4 receptor antagonists. Its high affinity and selectivity, coupled with a wealth of publicly available data, provide a solid foundation for comparative studies. By utilizing the experimental protocols and understanding the pharmacological context provided in this guide, researchers can effectively leverage this compound to advance their drug discovery programs.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced selectivity screening of GPCR ligands using a label-free cell based assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scatchard Analysis of [125I]SB 207710 Binding
This guide provides a comprehensive comparison of [125I]SB 207710 as a radioligand for 5-HT4 receptor binding studies, with a focus on Scatchard analysis. It is intended for researchers, scientists, and drug development professionals working on serotonergic systems.
Introduction to [125I]this compound and Scatchard Analysis
[125I]this compound is a potent and selective antagonist radioligand for the serotonin 5-HT4 receptor. Due to its high affinity and selectivity, it is a valuable tool for characterizing 5-HT4 receptors in various tissues.
Scatchard analysis is a graphical method used to determine the key parameters of ligand-receptor binding: the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which represents the total concentration of receptors in the sample. The analysis involves plotting the ratio of bound to free radioligand concentration against the bound radioligand concentration. A linear plot typically indicates a single class of independent binding sites.
Comparison with Alternative Radioligands
While [125I]this compound is a widely used tool, other radioligands are available for studying the 5-HT4 receptor. The choice of radioligand can significantly impact experimental outcomes.
| Radioligand | Isotope | Type | Affinity (Kd) | Key Characteristics |
| [125I]this compound | Iodine-125 | Antagonist | High (pKd ~9.7-10.1) | High affinity and selectivity; suitable for autoradiography and in vivo imaging. |
| [3H]GR113808 | Tritium | Antagonist | High (~0.13-0.20 nM) | The first radioligand used to characterize the 5-HT4 receptor; high affinity.[1][2][3] |
Other non-radiolabeled ligands are frequently used in competition binding assays to determine their affinity for the 5-HT4 receptor by measuring their ability to displace a radioligand like [125I]this compound.
| Compound | Class | Affinity (pKi or pA2) | Notes |
| Prucalopride | Agonist | High | A highly selective 5-HT4 receptor agonist. |
| Tegaserod | Partial Agonist | Moderate | Also shows affinity for 5-HT1 and 5-HT2 receptors. |
| Cisapride | Agonist | Moderate | Lacks selectivity, with notable affinity for hERG K+ channels. |
| GR113808 | Antagonist | High | A highly potent and selective 5-HT4 antagonist. |
Quantitative Data from [125I]this compound Binding Studies
The following table summarizes representative binding data obtained from Scatchard analysis of [125I]this compound binding in different tissues.
| Tissue | Species | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Right Atrium | Piglet | ~79.4 (pKd 10.1) | - | Br J Pharmacol (1995) |
| Human Atrium | Human | ~200 (pKd 9.7) | 4 | ResearchGate compilation |
Note: pKd is the negative logarithm of the Kd value. Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Membrane Preparation
-
Homogenization: Tissues of interest (e.g., brain regions, atrial tissue) are dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.
Saturation Binding Assay for Scatchard Analysis
This protocol is designed to determine the Kd and Bmax of [125I]this compound.
-
Assay Setup: The assay is typically performed in 96-well plates with a final volume of 200-250 µL per well.
-
Reagent Preparation: Prepare serial dilutions of [125I]this compound in assay buffer (e.g., 5-1500 pM).
-
Total Binding: To a set of wells, add the membrane preparation (e.g., 50-100 µg protein), followed by increasing concentrations of [125I]this compound.
-
Non-specific Binding (NSB): To a parallel set of wells, add the same components as for total binding, but also include a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 1 µM GR113808) to saturate the receptors.
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Scatchard Plot: The specific binding data is transformed for Scatchard analysis by plotting Bound/Free ([B]/[F]) on the y-axis versus Bound ([B]) on the x-axis.
-
Parameter Determination: The Kd is calculated from the negative reciprocal of the slope (-1/slope), and the Bmax is determined from the x-intercept of the linear regression line.
-
Visualizations
Experimental Workflow
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commons.case.edu [commons.case.edu]
- 3. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antagonistic Potency of SB 207710 with Schild Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of SB 207710, a potent and selective 5-HT4 receptor antagonist. Through a detailed comparison with other relevant antagonists, supported by experimental data and standardized protocols, this document serves as a valuable resource for researchers investigating serotonergic systems and developing novel therapeutics.
Comparative Antagonistic Potency at the 5-HT4 Receptor
The potency of this compound and other 5-HT4 receptor antagonists is commonly quantified using the pA2 or pKB value, derived from Schild analysis. These values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
The table below summarizes the antagonistic potency of this compound in comparison to other notable 5-HT4 receptor antagonists across various tissues. It is important to note that direct comparisons should be made with caution, as experimental conditions such as tissue preparation, agonist used, and temperature can influence the determined potency values.
| Antagonist | Tissue | Agonist | pA2 / pKB Value | Reference |
| This compound | Human Right Atrial Appendage | 5-HT | 10.1 (pKB) | [1] |
| This compound | Rat Oesophagus | 5-HT | 10.9 (pKB) | [2] |
| This compound | Guinea-pig Ileum (peristaltic reflex) | 5-HT | 9.9 (pA2) | [2] |
| This compound | Piglet Sinoatrial Node | 5-HT | 9.8 (pKB) | --- |
| GR 113808 | Guinea-pig Ascending Colon | 5-HT | 9.2 (pA2) | [3] |
| GR 113808 | Rat Oesophagus | 5-HT | 9.3 (pA2) | [3] |
| SB 204070 | Guinea-pig Distal Colon | 5-HT | 10.8 (apparent pA2) | [4] |
| SB 205008 | Rat Oesophagus | 5-HT | 9.5 (pKB) | [2] |
| SB 203186 | Rat Oesophagus | 5-HT | 9.0 (pKB) | [2] |
Experimental Protocols
Schild Analysis for 5-HT4 Receptor Antagonism in Isolated Tissue
This protocol outlines the key steps for determining the pA2 value of a competitive antagonist like this compound at the 5-HT4 receptor using an isolated tissue preparation (e.g., guinea-pig ileum or rat oesophagus).
1. Tissue Preparation:
-
Euthanize the animal in accordance with ethical guidelines.
-
Dissect the desired tissue (e.g., a segment of the distal ileum or thoracic oesophagus) and place it in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Mount the tissue in an organ bath under a resting tension (e.g., 1 g) and allow it to equilibrate for a specified period (e.g., 60 minutes), with regular washing.
2. Agonist Concentration-Response Curve (Control):
-
Obtain a cumulative concentration-response curve for a 5-HT4 receptor agonist (e.g., 5-hydroxytryptamine, 5-HT).
-
Start with a low concentration of the agonist and progressively increase the concentration in a logarithmic manner until a maximal response is achieved.
-
Record the response (e.g., muscle contraction or relaxation) at each concentration.
-
Wash the tissue extensively to return to baseline.
3. Incubation with Antagonist:
-
Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined equilibration period (e.g., 30-60 minutes) to ensure it reaches a steady-state with the receptors.
4. Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative agonist concentration-response curve as described in step 2.
-
A competitive antagonist will cause a rightward shift of the curve without a change in the maximal response.
5. Repeat with Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all traces of the agonist and antagonist.
-
Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
6. Data Analysis and Schild Plot Construction:
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 (the concentration of agonist that produces 50% of the maximal response) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
The x-intercept of the regression line provides the pA2 value.
-
The slope of the Schild plot for a competitive antagonist should not be significantly different from unity (1.0).
Visualizing Key Processes
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor. Upon activation by an agonist like serotonin, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB 207710: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of SB 207710, a serotonin (5-HT) receptor antagonist.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potentially hazardous research chemicals. It is crucial to treat this compound as a hazardous chemical waste and consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. This minimizes the risk of exposure and environmental contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
II. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department. Segregation prevents potentially dangerous chemical reactions.
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion.
-
-
Waste Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: this compound
-
Concentration and quantity of the waste
-
Accumulation start date
-
Principal Investigator's name and laboratory contact information
-
-
-
Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and transportation.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols and regulations provided by your institution's Environmental Health and Safety department.
Essential Safety and Operational Guidance for Handling SB 207710
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling SB 207710.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles. | Protects eyes from splashes or aerosols of the compound. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Consider double-gloving. | Prevents skin contact. Check for any signs of degradation and change gloves frequently. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood. | Minimizes inhalation of powders or aerosols. |
| Respirator | An N95 or higher-rated respirator may be necessary for operations with a high potential for aerosol generation outside of a fume hood. | Provides an additional layer of respiratory protection. A risk assessment should determine the need. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
A systematic approach is crucial when working with a novel compound like this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Weighing: If handling the solid form, weigh the compound within the fume hood. Use of a balance with a draft shield is recommended.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
2. Handling Procedures:
-
Avoid Inhalation: Do not breathe dust or vapor.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling.
3. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label before disposal. |
| Solutions of this compound | Collect in a labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. Ventilate the area. |
Visual Guidance
Logical Workflow for Safe Handling of this compound
The following diagram outlines the decision-making process for safely handling this compound, emphasizing the importance of obtaining a substance-specific SDS.
Caption: Decision workflow for handling this compound.
This guide is intended to provide foundational safety information. Always perform a risk assessment for your specific experimental protocol and consult with your institution's safety officer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
